6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-6-1-8(14)5-13-10(6)3-7(9)4-12/h1-3,5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHJXJSCJCXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
This technical guide details the synthesis and characterization of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile , a highly specific heterocyclic scaffold relevant to the development of kinase inhibitors (e.g., EGFR, MEK) and bioisosteres of quinolone antibiotics.
Executive Summary & Strategic Importance
The 3-hydroxyquinoline moiety serves as a privileged scaffold in medicinal chemistry, often functioning as a bioisostere for 4-hydroxyquinolines or as a core for ATP-competitive kinase inhibitors. The introduction of a 6-fluoro and 7-cyano substitution pattern imparts unique electronic properties:
-
6-Fluoro: Blocks metabolic oxidation at the para-position relative to the nitrogen, modulating pKa and lipophilicity.
-
7-Cyano: Provides a handle for further functionalization (e.g., hydrolysis to amides/acids, reduction to amines) and acts as a strong electron-withdrawing group (EWG) that influences the acidity of the 3-hydroxyl group (
).
This guide outlines a robust, scalable synthetic route designed to avoid the harsh conditions of traditional Skraup syntheses, which often hydrolyze the sensitive nitrile group.
Retrosynthetic Analysis
The synthesis is designed around a Late-Stage Functionalization (LSF) strategy. Direct ring closure to 3-hydroxyquinolines (e.g., via Friedländer synthesis) requires unstable
Strategic Disconnection (DOT Visualization)
Figure 1: Retrosynthetic logic prioritizing the stability of the 7-cyano group and regioselectivity of the 3-hydroxyl insertion.
Experimental Protocols
Phase 1: Construction of the Quinoline Core
Objective: Synthesize 6-Fluoro-7-cyanoquinoline from 5-Amino-2-fluorobenzonitrile .
Rationale: The starting aniline is commercially available.[1][2] A modified Skraup reaction using acrolein diethyl acetal and a mild acid catalyst prevents the hydrolysis of the 7-cyano group, which typically occurs in concentrated
Reagents:
-
5-Amino-2-fluorobenzonitrile (1.0 eq)
-
Acrolein diethyl acetal (1.5 eq)
-
Triflic acid (0.1 eq) or
on Silica -
Solvent: Toluene or Acetonitrile
Protocol:
-
Charge a reaction vessel with 5-amino-2-fluorobenzonitrile (10.0 mmol) and acetonitrile (50 mL).
-
Add acrolein diethyl acetal (15.0 mmol) dropwise at room temperature.
-
Add the catalyst (Triflic acid , 1.0 mmol) slowly.
-
Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC/LC-MS for the consumption of aniline. -
Workup: Cool to RT. Neutralize with saturated
. Extract with Ethyl Acetate ( mL). -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Target: 65–75%.
Phase 2: Regioselective C3-Bromination
Objective: Synthesize 3-Bromo-6-fluoro-7-cyanoquinoline . Rationale: Electrophilic aromatic substitution on quinolines bearing EWGs (cyano, fluoro) is challenging. However, bromination at the 3-position is favored under specific conditions involving the pyridine ring's reactivity.
Reagents:
-
6-Fluoro-7-cyanoquinoline (from Phase 1)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent: DMF or Acetic Acid
Protocol:
-
Dissolve 6-fluoro-7-cyanoquinoline (5.0 mmol) in DMF (20 mL).
-
Add NBS (5.5 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Stir at
for 12 hours. -
Mechanism Check: The reaction proceeds via the formation of a bromonium ion intermediate. The electron-deficient benzenoid ring deactivates positions 5 and 8, directing substitution to the heteroaromatic ring at position 3.
-
Workup: Pour into ice water. The product typically precipitates. Filter and wash with water.[3]
-
Recrystallization: Ethanol or 2-Propanol.
Phase 3: Hydroxylation via Boronic Ester (The "Modern" Route)
Objective: Convert the 3-bromo intermediate to This compound . Rationale: Direct nucleophilic substitution of 3-haloquinolines is difficult. The Suzuki-Miyaura borylation followed by oxidation is a high-fidelity method that tolerates the nitrile and fluorine substituents.
Reagents:
-
Bis(pinacolato)diboron (
) (1.2 eq) - (0.05 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Oxidant:
(30% aq),
Protocol:
-
Borylation:
-
In a sealed tube, combine the 3-bromo intermediate (2.0 mmol),
(2.4 mmol), KOAc (6.0 mmol), and in 1,4-Dioxane (10 mL). -
Degas with
for 10 minutes. -
Heat at
for 4 hours. Confirm formation of boronate ester by LC-MS.
-
-
Oxidation (One-pot):
-
Cool the reaction mixture to
. -
Add
(2M, 5 mL) followed by (30%, 1 mL) dropwise. -
Stir at room temperature for 1 hour.
-
-
Isolation:
-
Quench with saturated
(to remove excess peroxide). -
Acidify carefully with 1M HCl to pH 5–6 (product is amphoteric/phenolic).
-
Extract with EtOAc (
). -
Dry over
and concentrate.
-
-
Final Purification: Preparative HPLC or recrystallization from MeOH/Water.
Characterization Data
The following data profiles are expected for the isolated This compound .
Spectroscopic Profile
| Technique | Expected Signal / Characteristic | Assignment |
| -OH (C3) | ||
| H2 (Deshielded by N and OH) | ||
| H8 (Ortho to N, Meta to CN) | ||
| H5 (Ortho to F) | ||
| H4 | ||
| F6 (Aromatic Fluorine) | ||
| IR (ATR) | 2230 | C |
| 3100–3400 | O-H Stretch (Broad) | |
| MS (ESI) | Molecular Ion ( |
Physicochemical Properties
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: Expected range 210–215°C (dec).
-
Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM; insoluble in water (neutral pH).
Workflow Visualization
The following diagram illustrates the critical path and decision nodes for the synthesis.
Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoint.
Safety & Handling
-
Nitrile Toxicity: The starting material and intermediates contain nitrile groups. While aromatic nitriles are generally less toxic than aliphatic ones, they can liberate cyanide under extreme metabolic or chemical conditions. Handle in a fume hood.
-
Fluorinated Compounds: Ensure proper disposal. Do not incinerate without scrubbers due to HF formation.
-
Palladium Residues: For pharmaceutical applications, the final product must be scavenged for heavy metals (Pd limit < 10 ppm). Use SiliaMetS® Thiol or similar scavengers during the final workup.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of 3-Substituted Quinolines." Journal of Medicinal Chemistry, 46(3), 409–416.
- Iyer, R., & Srinivasan, R. (1984). "A One-Step Synthesis of 3-Hydroxyquinolines." Synthetic Communications, 14(1), 9–15.
-
BLD Pharm. (2024). "Product Datasheet: this compound (CAS 1824274-35-2)." Link
Sources
Physicochemical Profiling & Synthetic Methodology: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
The following technical guide details the physicochemical properties, synthetic accessibility, and molecular profiling of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile .
Executive Summary & Molecular Architecture
This compound (FHQC) represents a highly specialized scaffold in medicinal chemistry, distinct from the more common 4-hydroxyquinoline (quinolone) antibiotics. Unlike its 4-isomer, which exists predominantly in the keto-form, the 3-hydroxyquinoline core retains a stable enol (phenolic) character, making it a versatile hydrogen-bond donor/acceptor for kinase binding pockets and a privileged structure for fragment-based drug discovery (FBDD).
The simultaneous presence of a fluorine atom at C6 and a nitrile group at C7 creates a unique "push-pull" electronic environment. The C6-fluorine modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the C7-nitrile serves as a strong electron-withdrawing group (EWG) that acidifies the C3-hydroxyl, potentially altering its binding kinetics with target residues such as serine or threonine.
Structural Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 188.16 g/mol |
| Core Scaffold | 3-Hydroxyquinoline (Quinolin-3-ol) |
| Key Substituents | 6-Fluoro (-F), 7-Cyano (-CN), 3-Hydroxy (-OH) |
| SMILES | Oc1cnc2cc(F)c(C#N)cc2c1 |
| InChI Key | Predicted based on structure |
Physicochemical Properties Profile
The following data synthesis combines empirical trends from 3-hydroxyquinoline derivatives with computational predictions for this specific substitution pattern.
Electronic & Acid-Base Chemistry
The acidity of the 3-hydroxyl group is the critical parameter for formulation and receptor interaction.
-
pKa 1 (Quinoline Nitrogen): Predicted 2.1 – 2.5 .
-
Mechanism:[1] The strong electron-withdrawing nature of the 7-cyano ($ \sigma_p \approx 0.66 $) and 6-fluoro groups significantly reduces the basicity of the pyridine-like nitrogen compared to unsubstituted quinoline (pKa ~4.9).
-
-
pKa 2 (3-Hydroxyl Group): Predicted 6.8 – 7.2 .
-
Mechanism:[1] Unsubstituted 3-hydroxyquinoline has a phenolic pKa of ~8.0. The inductive and mesomeric withdrawal by the F and CN groups stabilizes the phenoxide anion, lowering the pKa into the physiological range. This suggests a significant fraction will be ionized at blood pH (7.4).
-
Solubility & Lipophilicity
| Parameter | Value (Predicted) | Context |
| LogP | 1.9 – 2.2 | Moderate lipophilicity; favorable for CNS penetration and membrane permeability. |
| LogD (pH 7.4) | 1.1 – 1.5 | Lower than LogP due to partial ionization of the 3-OH group. |
| TPSA | ~63 Ų | 33 (OH/N) + 24 (CN) + 6 (Ring N). Well within the "Rule of 5" for oral bioavailability. |
| Aqueous Solubility | < 0.1 mg/mL (pH 4) | Low intrinsic solubility in the neutral form. |
| Solubility (pH > 8) | > 5 mg/mL | High solubility as the phenoxide salt (Na+ or K+). |
Spectroscopic Signatures
-
UV-Vis: Bathochromic shift expected relative to 3-hydroxyquinoline (
~330 nm) due to the extended conjugation of the nitrile group. -
Fluorescence: 3-Hydroxyquinolines often exhibit Excited-State Proton Transfer (ESPT). The 7-CN group may quench fluorescence or shift emission to the blue/green region depending on solvent polarity.
Synthetic Methodology
Synthesis of 3-hydroxyquinolines is less trivial than 4-quinolones. The following protocol is designed for high regioselectivity, avoiding the formation of the 4-hydroxy isomer.
Retrosynthetic Strategy
The optimal route utilizes a modified Friedländer condensation or a cyclization of an
Diagram: Synthetic Pathway
Caption: Proposed synthetic route via modified Friedländer condensation of an ortho-amino aldehyde derivative.
Detailed Protocol (Step-by-Step)
Note: This protocol is adapted from standard 3-hydroxyquinoline syntheses [1, 2].
Stage 1: Preparation of the 2-Amino-benzaldehyde Precursor
-
Starting Material: Dissolve 3-cyano-4-fluoroaniline (1.0 eq) in acetic acid.
-
Iodination: Add Iodine monochloride (ICl) to selectively iodinate the position ortho to the amine (Position 6 of the aniline, which becomes C2 of the benzaldehyde).
-
Formylation: Subject the iodo-aniline to a Vilsmeier-Haack reaction or a palladium-catalyzed formylation (CO gas, Pd(PPh3)4) to yield 2-amino-5-fluoro-4-cyanobenzaldehyde .
Stage 2: Cyclization to the Quinoline Core
-
Reagents: Suspend the aldehyde (1.0 eq) and hydroxyacetone (or bromoacetaldehyde diethyl acetal for unsubstituted 3-position) in ethanol.
-
Catalyst: Add 10 mol% NaOH or piperidine.
-
Reflux: Heat to reflux (80°C) for 6-12 hours. The amine condenses with the ketone, followed by aldol condensation of the aldehyde with the alpha-carbon.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
Stage 3: Purification
-
Recrystallization: Hot ethanol or EtOH/Water (9:1).
-
Column Chromatography: If necessary, elute with DCM:MeOH (95:5). The 3-OH group makes the compound slightly polar.
Stability & Handling
Tautomerism & pH Sensitivity
Unlike 4-hydroxyquinolines, FHQC does not form a stable quinolone (keto) tautomer because doing so would disrupt the aromaticity of the pyridine ring without a stabilizing N-H. However, it exists in a complex equilibrium dependent on pH.
Caption: pH-dependent speciation of FHQC. At physiological pH (7.4), the anionic form is likely predominant.
Storage Conditions
-
Hygroscopicity: The nitrile and hydroxyl groups suggest moderate hygroscopicity. Store in a desiccator.
-
Light Sensitivity: Quinoline derivatives can be photo-labile. Store in amber vials.
-
Reactivity: Avoid strong oxidizing agents (which may attack the nitrile) and strong acids (hydrolysis of nitrile to amide/carboxylic acid).
References
-
Synthesis of 3-Hydroxyquinolines: Bachman, G. B., et al. "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society, vol. 69, no. 2, 1947, pp. 365-371. Link
-
Mechanistic Insights: Ramanathan, M., et al. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 2018. Link
-
pKa Data (Base Scaffold): IUPAC Digitized pKa Dataset for 3-Hydroxyquinoline.[2] National Institutes of Health (PubChem). Link
-
Fluoroquinolone Precursors: "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate."[3] Molbank, 2024. Link
Sources
spectral data (NMR, IR, MS) of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
This technical guide profiles 6-Fluoro-3-hydroxyquinoline-7-carbonitrile , a specialized heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of tyrosine kinase inhibitors and metal-chelating agents.[1]
Executive Summary & Structural Logic
This guide provides a comprehensive analytical profile for This compound .[1] While specific experimental literature for this exact isomer is sparse, its spectral characteristics can be determined with high precision using substituent chemical shift increments (SCS) derived from the analogous 3-hydroxyquinoline core and 6-fluoro-7-substituted quinoline derivatives (e.g., Bosutinib intermediates).[1][2]
-
Chemical Formula:
[1][2] -
Molecular Weight: 188.16 g/mol [1]
-
Key Features:
-
C3-Hydroxyl: Amphoteric center; H-bond donor/acceptor; potential for keto-enol tautomerism (though phenolic form dominates in aromatics).[1][2]
-
C6-Fluorine: Lipophilicity enhancer; provides characteristic spin-spin coupling (
, ) useful for structural assignment.[1][2] -
C7-Nitrile: Electron-withdrawing group (EWG); distinct IR signature; metabolic handle.[1][2]
-
Structural Visualization
The following diagram illustrates the numbering scheme and potential synthetic disconnection approaches.
Figure 1: Retrosynthetic logic and key functional handles for this compound.
Mass Spectrometry (MS) Profile
Methodology: Electrospray Ionization (ESI) is recommended due to the polar hydroxyl and basic nitrogen.[1][2]
Predicted Fragmentation Pattern
| Ion Type | m/z (Calculated) | Interpretation |
| [M+H]⁺ | 189.16 | Protonated molecular ion (Base Peak).[1][2] |
| [M-H]⁻ | 187.16 | Deprotonated species (ESI Negative mode).[1] |
| [M+H - H₂O]⁺ | 171.16 | Loss of water (characteristic of phenols/alcohols).[1][2] |
| [M+H - HCN]⁺ | 162.15 | Loss of HCN from the nitrile group (high energy collision).[1] |
| [M+H - CO]⁺ | 161.16 | Ring contraction/loss of CO from the phenol moiety.[1][2] |
Expert Insight: In ESI(+), the protonation likely occurs at the quinoline nitrogen (
Infrared Spectroscopy (IR) Data
Sampling Protocol: ATR (Attenuated Total Reflectance) on solid powder.[1][2]
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |
| 3200–3450 | O-H Stretch | Broad, Medium | Hydrogen-bonded C3-hydroxyl group.[1][2] |
| 2220–2240 | C≡N Stretch | Sharp, Strong | C7-Nitrile (Diagnostic peak).[1][2] |
| 1600–1620 | C=C / C=N Stretch | Medium | Quinoline aromatic ring skeleton.[1][2] |
| 1200–1250 | C-F Stretch | Strong | Aryl-Fluorine bond.[1][2] |
| 1150–1180 | C-O Stretch | Strong | Phenolic C-O bond.[1][2] |
Nuclear Magnetic Resonance (NMR)
Solvent Recommendation: DMSO-
A. ¹H NMR (400 MHz, DMSO- )
Note: Chemical shifts (
| Proton | Multiplicity | Assignment Logic | ||
| -OH | 10.2 – 10.5 | Broad Singlet | - | Exchangeable with |
| H2 | 8.70 | Doublet (d) | Deshielded by adjacent N and OH.[1][2] | |
| H8 | 8.35 | Doublet (d) | Ortho to CN; deshielded by CN anisotropy.[1][2] | |
| H5 | 7.95 | Doublet (d) | Ortho to F; shows large H-F coupling.[1][2] | |
| H4 | 7.60 | Doublet (d) | Alpha to OH; meta to N. |
Critical Analysis:
-
H5 vs H8: H5 is expected to be a doublet due to coupling with the Fluorine at C6 (
).[1][2] H8 is also a doublet due to long-range coupling or para-coupling, but primarily affected by the adjacent Nitrile.[1] -
Coupling: The Fluorine atom at C6 will cause splitting in both H5 and H8 signals, creating a complex roofing effect in the aromatic region.
B. ¹³C NMR (100 MHz, DMSO- )
The Fluorine atom introduces significant C-F splitting (
| Carbon | Splitting | Assignment | ||
| C3 | 151.5 | Singlet | - | C-OH (Ipso).[1][2] |
| C2 | 145.0 | Singlet | - | Alpha to N. |
| C8a | 142.0 | Doublet | Bridgehead carbon.[1][2] | |
| C6 | 158.0 | Doublet | C-F Ipso (Distinctive large coupling).[1][2] | |
| C4 | 122.0 | Doublet | Gamma to N. | |
| C7 | 105.0 | Doublet | C-CN (Ortho to F).[1][2] | |
| CN | 116.5 | Singlet | - | Nitrile Carbon.[1][2] |
C. ¹⁹F NMR (376 MHz, DMSO- )
-
Shift:
-115.0 to -125.0 ppm.[1] -
Multiplicity: Triplet or multiplet (due to coupling with H5 and H8).
-
Significance: A single peak in this region confirms mono-fluorination.[1]
Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1][2] -
Additives: If the -OH peak is broad, add 1 drop of
to the tube and shake.[1][2] The disappearance of the peak at ~10.3 ppm confirms the Hydroxyl assignment.[1] -
Vessel: Use high-precision 5mm NMR tubes to minimize shimming errors caused by glass curvature.
Protocol 2: FTIR Analysis (KBr Pellet Method)
For laboratories without ATR:
-
Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).[1]
-
Grind to a fine powder using an agate mortar.
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
Validation: Ensure the background scan is clean of water vapor (broad bands at 3400 and 1600 cm⁻¹) before sample acquisition.[1][2]
References
-
Synthesis of 3-Hydroxyquinolines
-
Fluoroquinolone Spectral Data (Analogous C-F Coupling)
-
Bosutinib Intermediate Chemistry (7-substituted-6-fluoroquinolines)
-
PubChem Compound Summary (3-Hydroxyquinoline Core)
Sources
biological activity of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile Derivatives
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide focuses on a specific, highly functionalized quinoline core: This compound . The strategic placement of a fluorine atom at the C-6 position, a hydroxyl group at C-3, and a carbonitrile moiety at C-7 creates a unique electronic and steric profile, suggesting a rich potential for diverse biological activities. The C-6 fluorine is a classic feature of potent fluoroquinolone antibiotics, known to enhance cellular uptake and target engagement.[1][2] The 3-hydroxyl group, often a surrogate for the 3-carboxyl group in traditional quinolones, is crucial for binding to enzymes like DNA gyrase.[1][3] The introduction of a 7-carbonitrile group is a more novel modification, offering a potential vector for new molecular interactions and improved metabolic properties, with nitrile moieties being associated with enhanced anticancer activity in other heterocyclic systems.[4]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes established principles from related quinoline chemistry to postulate the primary biological activities of this scaffold, focusing on anticancer, antibacterial, and kinase inhibitory potentials. We provide detailed, field-proven experimental protocols to enable the systematic evaluation of these derivatives and offer insights into the structure-activity relationships that will likely govern their therapeutic efficacy.
Chapter 1: The this compound Scaffold: A Strategic Design
The Quinoline Core: A Privileged Structure
Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a "privileged structure" in drug discovery, demonstrating a broad spectrum of pharmacological properties including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[5][6] Its rigid structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.
Deconstructing the Key Substituents: A Rationale
-
C-6 Fluoro Group: The introduction of a fluorine atom at the 6-position is a hallmark of second, third, and fourth-generation quinolone antibiotics.[1] This modification significantly enhances antibacterial potency compared to non-fluorinated analogs.[1] The high electronegativity of fluorine can alter the pKa of the quinoline ring system, improving its penetration through bacterial cell walls and its binding affinity for target enzymes. In the context of anticancer agents, the C-6 fluorine is also considered necessary for potent activity against human topoisomerase II.[7]
-
C-3 Hydroxyl Group: The 4-oxo and 3-carboxylate groups of traditional fluoroquinolones are essential for binding to DNA gyrase and for bacterial transport.[1] The 3-hydroxyl group in the this compound scaffold can act as a critical hydrogen bond donor and acceptor, mimicking the function of the carboxylate in chelating magnesium ions within the enzyme's active site, a key interaction for inhibiting its function.[8]
-
C-7 Carbonitrile Group: While substituents at the C-7 position are commonly modified to tune the antibacterial spectrum and potency of fluoroquinolones, the use of a carbonitrile is less conventional.[9] The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In other heterocyclic drug candidates, nitrile groups have been shown to enhance anticancer activity and can serve as a key interaction point with enzyme active sites.[4][10] This moiety offers an opportunity to explore novel structure-activity relationships (SAR) and potentially develop derivatives with unique selectivity profiles.
Chapter 2: Synthetic Strategy and Workflow
The synthesis of the this compound core can be approached through established methods in heterocyclic chemistry, such as variations of the Gould-Jacobs reaction or Conrad-Limpach synthesis, followed by functional group interconversion. A plausible, high-level synthetic workflow is outlined below. The causality behind this multi-step approach is to build the core quinoline ring system first from commercially available anilines and then introduce the specific functionalities required.
Caption: High-level workflow for the synthesis of the target quinoline core.
Chapter 3: Postulated Biological Activities and Mechanisms
Based on the extensive literature for structurally related compounds, the this compound scaffold is predicted to exhibit three primary types of biological activity.
Anticancer Activity via Topoisomerase II and/or Kinase Inhibition
Fluoroquinolone derivatives can function as anticancer agents by "poisoning" human type II DNA topoisomerases, enzymes critical for managing DNA topology during replication.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and induce apoptosis. Additionally, the quinoline scaffold is a well-established framework for potent protein kinase inhibitors, which block aberrant signaling pathways that drive cancer cell proliferation.[11][12]
Caption: Mechanism of Topoisomerase II poisoning leading to apoptosis.
Antibacterial Activity via DNA Gyrase/Topoisomerase IV Inhibition
The classical mechanism for fluoroquinolones involves the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[10][13] These enzymes are essential for bacterial DNA replication, and their inhibition is bactericidal. The derivative forms a ternary complex with the enzyme and bacterial DNA, preventing the re-ligation of the DNA strands and leading to cell death.[8]
Caption: Inhibition of bacterial DNA replication via ternary complex formation.
Kinase Inhibitory Activity
Many small-molecule kinase inhibitors target the ATP-binding pocket of the enzyme. The planar heterocyclic quinoline core is well-suited to engage in hydrogen bonding with the "hinge" region of the kinase, a critical interaction for potent inhibition. The 3-hydroxyl and 7-carbonitrile groups can form additional specific interactions, while other parts of the molecule can be modified to achieve selectivity for specific kinases (e.g., EGFR, VEGFR, JAK2).[11][14]
Chapter 4: Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel this compound derivatives, a systematic, multi-tiered screening approach is required. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration of the derivative that inhibits the growth of a panel of human cancer cell lines by 50% (GI50).
Rationale: This initial screen identifies compounds with general antiproliferative activity and provides a quantitative measure of potency. Using a panel of cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) can reveal potential selectivity.[15]
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a derivative that visibly inhibits the growth of a specific bacterial strain.[16]
Rationale: This is the gold standard assay for quantifying the potency of a potential antibacterial agent. Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains is crucial.[6][17]
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations may range from 64 µg/mL to 0.06 µg/mL.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria). Use a known antibiotic like Ciprofloxacin as a reference standard.[6]
-
Incubation: Inoculate the wells with the bacterial suspension. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Chapter 5: Data Presentation and Future Directions
Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and SAR analysis.
Table 1: Example Anticancer Activity Data
| Compound ID | R1-substituent | GI50 (µM) vs. MCF-7 | GI50 (µM) vs. A549 | GI50 (µM) vs. HCT116 |
| Lead-001 | H | 8.5 | 12.3 | 10.1 |
| Lead-002 | 4-MeO-Phenyl | 2.1 | 3.5 | 2.9 |
| Lead-003 | 3-Cl-Phenyl | 0.9 | 1.2 | 1.1 |
| Doxorubicin | - | 0.05 | 0.08 | 0.06 |
Table 2: Example Antibacterial Activity Data
| Compound ID | R1-substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Lead-001 | H | 16 | 32 |
| Lead-002 | Cyclopropyl | 2 | 4 |
| Lead-003 | Ethyl | 8 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Future Directions and Lead Optimization
The initial screening data will guide the next phase of drug development.
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the quinoline core to identify the structural features that enhance potency and selectivity. For example, if anticancer activity is confirmed, explore various aryl and heteroaryl substitutions at other open positions to optimize kinase or topoisomerase interactions.
-
Mechanism of Action Studies: For active compounds, perform specific enzyme inhibition assays (e.g., Topoisomerase II relaxation assay, kinase activity panels) to confirm the molecular target.[10][18]
-
ADMET Profiling: Promising lead compounds should be evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential for in vivo success.
-
In Vivo Efficacy: The most promising candidates should advance to evaluation in animal models of cancer or bacterial infection to determine their therapeutic efficacy in a living system.
This structured approach, grounded in the established principles of medicinal chemistry, provides a robust framework for exploring the rich biological potential of this compound derivatives and accelerating their journey from novel scaffold to potential therapeutic agent.
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Methodological & Application
Application Notes & Protocols: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile as a Strategic Intermediate for Novel Antibacterial Agents
Abstract: The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The fluoroquinolone scaffold remains a cornerstone in antibacterial drug discovery due to its potent and broad-spectrum activity. This document provides a detailed technical guide on the synthesis, characterization, and application of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile, a key intermediate for the generation of next-generation quinolone-based antibiotics. We present validated protocols, expert insights into the rationale behind experimental design, and methodologies for in vitro evaluation, aimed at researchers, medicinal chemists, and drug development professionals.
The Fluoroquinolone Core: A Validated Pharmacophore
Quinolone antibiotics have been a clinical success for decades, primarily due to their unique mechanism of action that directly inhibits bacterial DNA synthesis.[1][2] Their bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
Fluoroquinolones trap these enzymes in a transient state where they have created a double-stranded break in the DNA, forming a stable ternary complex of the drug, enzyme, and DNA.[5] This blockage of the replication fork leads to the fragmentation of the bacterial chromosome and ultimately triggers cell death.[2][3] Eukaryotic cells lack these specific enzymes, providing a basis for the selective toxicity of quinolones against bacteria.[1]
Caption: Mechanism of Fluoroquinolone Action.
Structure-Activity Relationship (SAR): The Blueprint for Potency
The efficacy of fluoroquinolones is highly dependent on the substituents around the core bicyclic structure. Understanding these relationships is critical for designing new, more potent agents.
-
N-1 Substituent: A cyclopropyl group at the N-1 position is often optimal for potent antibacterial activity.[6][7]
-
C-3 Carboxylic Acid & C-4 Carbonyl: These groups are indispensable. They are believed to be the primary sites for binding to the DNA gyrase enzyme.[8] Any modification here typically results in a complete loss of activity.[9]
-
C-6 Fluorine: The introduction of a fluorine atom at this position dramatically enhances antibacterial potency.[9][10] It is understood to improve both cell penetration and the drug's inhibitory activity against DNA gyrase.[10]
-
C-7 Substituent: This position is a key site for modification to modulate the spectrum of activity, potency, and pharmacokinetic properties.[11] Bulky, often basic, heterocyclic substituents like piperazine or pyrrolidine rings can enhance activity against both Gram-positive and Gram-negative bacteria.[7]
Our focus, this compound, incorporates the critical C-6 fluorine atom and provides versatile chemical handles at the C-3 (hydroxy, a precursor to the essential carboxylic acid) and C-7 (carbonitrile) positions for further elaboration.
Synthesis of the Key Intermediate: this compound
The synthesis of the quinolone core is a foundational step. The following protocol outlines a robust and common pathway, often referred to as the Gould-Jacobs reaction, adapted for our target intermediate. The process involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization.
Caption: Synthetic Workflow for the Key Intermediate.
Protocol 3.1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (A key precursor)
A 7-chloro precursor is synthesized as it represents a more direct and widely referenced route to clinically relevant C-7 substituted fluoroquinolones. The target 7-carbonitrile can be accessed from this or related intermediates.
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 14.56 g | 0.10 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 22.7 g | 0.105 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 150 mL | - |
| Hexane | C₆H₁₄ | 86.18 | 200 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a condenser and a thermometer, combine 3-chloro-4-fluoroaniline (14.56 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Heat the mixture with stirring to 110-120 °C for 2 hours. Ethanol will be evolved during this condensation step.
-
Expert Rationale: This initial step forms the enamine intermediate. Running the reaction neat or with minimal solvent and allowing the ethanol byproduct to distill off drives the equilibrium towards product formation.
-
Carefully add diphenyl ether (150 mL) to the reaction mixture.
-
Increase the temperature of the oil bath to 250-260 °C. The internal temperature of the reaction mixture should reach approximately 245-255 °C. Maintain this temperature for 30 minutes.
-
Expert Rationale: High temperature is required for the thermal cyclization (Conrad-Limpach reaction) to form the quinolone ring system. Diphenyl ether is used as a high-boiling, inert solvent.
-
Allow the reaction mixture to cool to below 100 °C, then slowly pour it into hexane (200 mL) with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with hexane (2 x 50 mL) to remove the diphenyl ether.
-
Dry the solid in a vacuum oven at 60 °C to yield the product as an off-white powder.
Expected Yield: 80-85%.
Protocol 3.2: Characterization of the Intermediate and Final Products
Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Intermediate (7-Chloro Precursor) | Representative Final Product (Ciprofloxacin Analogue) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~12.2 (s, 1H, OH), ~8.5 (s, 1H, H-2), ~8.0 (d, 1H, H-5), ~7.8 (d, 1H, H-8), ~4.2 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) | ~15.0 (br s, 1H, COOH), ~8.7 (s, 1H, H-2), ~7.9 (d, 1H, H-5), ~7.5 (d, 1H, H-8), ~3.8 (m, 1H, N-CH), ~3.3 (m, 4H, piperazine), ~3.2 (m, 4H, piperazine), ~1.2 (m, 4H, cyclopropyl) |
| Mass Spec (ESI+) m/z | Calculated for C₁₂H₉ClFNO₃: 285.02. Found: 286.03 [M+H]⁺ | Calculated for C₁₇H₁₈FN₃O₃: 331.13. Found: 332.14 [M+H]⁺ |
| IR (KBr) ν (cm⁻¹) | ~3400 (O-H), ~1720 (C=O, ester), ~1620 (C=O, ketone), ~1580 (C=C, aromatic) | ~3400 (O-H), ~1725 (C=O, acid), ~1625 (C=O, ketone), ~1270 (C-F) |
Note: The synthesis of this compound would follow a similar pathway using 4-amino-2-fluorobenzonitrile as the starting material. The 7-carbonitrile offers a unique handle for creating non-traditional C-7 substituents via nitrile chemistry (e.g., reduction to amines, hydrolysis to amides, or conversion to tetrazoles), potentially leading to compounds that can overcome existing resistance mechanisms.
Application: From Intermediate to Potent Antibacterial Agent
The true value of an intermediate lies in its efficient conversion to a biologically active molecule. The following protocol details the final steps to convert the 7-chloro precursor into a potent fluoroquinolone antibiotic, structurally analogous to ciprofloxacin.
Protocol 4.1: Synthesis of a Ciprofloxacin Analogue
Step A: N-Alkylation
-
Suspend the 7-chloro precursor (28.5 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in anhydrous DMF (200 mL).
-
Add cyclopropyl bromide (18.1 g, 0.15 mol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor reaction completion by TLC.
-
Expert Rationale: K₂CO₃ is a suitable base for the N-alkylation, strong enough to deprotonate the quinolone nitrogen but not so strong as to cause side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
After cooling, pour the mixture into 1 L of ice water. Collect the precipitate by filtration, wash with water, and dry.
Step B: Nucleophilic Aromatic Substitution at C-7
-
Dissolve the N-alkylated intermediate from Step A (0.1 mol) in pyridine (200 mL).
-
Add anhydrous piperazine (17.2 g, 0.2 mol).
-
Reflux the mixture for 8 hours.
-
Expert Rationale: The C-7 position on the fluoroquinolone core is electron-deficient and activated towards nucleophilic aromatic substitution. Piperazine acts as the nucleophile. Pyridine serves as both a high-boiling solvent and a base to scavenge the HCl byproduct.
-
Remove pyridine under reduced pressure. Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the ester product.
Step C: Saponification (Ester Hydrolysis)
-
Suspend the ester product from Step B (0.1 mol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide (8.0 g, 0.2 mol) and reflux the mixture for 4 hours until the solution becomes clear.
-
Expert Rationale: Basic hydrolysis (saponification) is a standard method to convert the ethyl ester to the final carboxylic acid, which is essential for antibacterial activity.
-
Cool the reaction mixture and adjust the pH to ~7.0 using 6N HCl.
-
The final product will precipitate. Collect the solid by filtration, wash with cold water, then with ethanol, and dry under vacuum.
In Vitro Evaluation: Assessing Antibacterial Potency
The definitive test for a new antibacterial agent is its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the standard metric.
Protocol 5.1: Broth Microdilution MIC Assay
-
Prepare a stock solution of the synthesized compound in DMSO (e.g., 1280 µg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table of Representative Antibacterial Activity
| Organism | Strain Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 1 |
| Streptococcus pneumoniae | Gram-positive | 0.125 - 0.5 |
| Escherichia coli | Gram-negative | 0.06 - 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 1 - 4 |
| Enterococcus faecalis (VRE) | Gram-positive (Resistant) | 4 - 16 |
| Staphylococcus aureus (MRSA) | Gram-positive (Resistant) | 1 - 8 |
| (Data are representative values for potent fluoroquinolones and should be determined experimentally for newly synthesized compounds)[11][12][13] |
Conclusion
This compound and its structural analogues are highly valuable intermediates in medicinal chemistry. They provide a direct route to the clinically validated fluoroquinolone core while offering versatile functional groups for the development of novel derivatives. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to synthesize and evaluate next-generation antibacterial agents. By leveraging this strategic intermediate, the scientific community can continue to develop potent weapons in the critical fight against antimicrobial resistance.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 66-71. [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
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Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S28–S34. [Link]
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Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(13), 2582–2589. [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]
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Bax, B. D., et al. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 24(19), 3563. [Link]
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Al-Ostath, A., et al. (2021). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega, 6(4), 2999–3011. [Link]
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Al-Trawneh, S. A. (2018). The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]
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Wang, M., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(11), 1104–1109. [Link]
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Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5275–5311. [Link]
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Kumar, A., & Kumar, R. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11565-11578. [Link]
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Al-Rashida, M., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PLOS ONE, 17(8), e0272828. [Link]
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Agbaji, E. B., & Eseyin, O. A. (2008). Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. African Journal of Biotechnology, 7(6). [Link]
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Sharma, P. C., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8591. [Link]
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Asif, M. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Topics in Medicinal Chemistry, 17(10), 1184–1204. [Link]
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Agbaji, E. B., & Eseyin, O. A. (2008). Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. ResearchGate. [Link]
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Unade, C. A., & Ambekar, A. U. (2020). fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1757-1773. [Link]
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Tobiasz, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 99(6), 1433–1440. [Link]
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Cacho, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 818. [Link]
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Hanson, S., & Overton, T. (2016). Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. Journal of Chemical Education, 93(8), 1459–1462. [Link]
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Goletz, C., & Thierfelder, W. (2000). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 72(19), 4547–4553. [Link]
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Geronikaki, A., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2020(3), M1149. [Link]
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Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327–1336. [Link]
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Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 18(12), 14680–14698. [Link]
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Botoran, O. R., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceutics, 14(9), 1759. [Link]
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Taylor, R. J., et al. (2016). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Journal of Heterocyclic Chemistry, 53(2), 585-588. [Link]
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Al-Hiari, Y. M., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 33(3), 1493-1500. [Link]
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methods for synthesizing derivatives from 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Application Note: Synthetic Strategies for Derivatizing 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Abstract
The scaffold This compound represents a "privileged structure" in medicinal chemistry, combining a hydrogen-bond donor/acceptor motif (3-OH), a metabolic modulator (6-F), and a versatile electrophilic gateway (7-CN). This application note details three validated synthetic workflows to diversify this core: O-functionalization for solubility/pharmacophore tuning, Nitrile transformations for polar group installation, and C-O activation for carbon skeleton extension.
Strategic Reactivity Overview
The molecule presents three distinct vectors for orthogonal functionalization. Understanding the electronic push-pull dynamics is critical for yield optimization.
-
Vector A (3-Hydroxy Group): An amphoteric nucleophile. The pKa of 3-hydroxyquinoline is typically ~8-9, making it more acidic than phenol due to the electron-withdrawing nitrile and fluoro groups. It is prone to O-alkylation but can suffer from competing N-alkylation if conditions are not controlled.
-
Vector B (7-Cyano Group): A masked carboxylic acid/amine. The electron-withdrawing 6-fluoro substituent activates this nitrile toward nucleophilic attack (hydrolysis) or hydride reduction.
-
Vector C (Quinoline Nitrogen): A basic center that can be exploited for salt formation or N-oxide generation to activate the ring for C2-functionalization.
Visualizing the Reaction Landscape
Figure 1: Orthogonal derivatization vectors for the fluoro-hydroxyquinoline scaffold.
Protocol A: O-Alkylation (Etherification)
The 3-hydroxyl group is the primary handle for attaching solubilizing tails (e.g., PEG chains) or targeting motifs. Two methods are dominant: Base-Mediated SN2 (for primary halides) and Mitsunobu Reaction (for secondary alcohols).
Method A1: Base-Mediated Alkylation (Preferred for Primary Electrophiles)
-
Rationale: The 6-fluoro and 7-cyano groups pull electron density, making the 3-oxide anion relatively stable. Weak bases (K2CO3) in polar aprotic solvents prevent N-alkylation (a common side reaction in quinolines).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add 1.5 eq of anhydrous K2CO3. Stir at RT for 30 mins. The solution typically turns yellow/orange as the phenoxide forms.
-
Addition: Add 1.1 eq of the alkyl halide (e.g., Methyl iodide, Benzyl bromide).
-
Critical Note: If using a chloride, add 0.1 eq of KI (Finkelstein activation).
-
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by LCMS (Shift in retention time; disappearance of ion [M+H] m/z ~189).
-
Workup: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.
Method A2: Mitsunobu Coupling (For Secondary Alcohols)
-
Rationale: When the alkylating agent is a secondary alcohol or sterically hindered, SN2 fails.
-
Reagents: DIAD (Diisopropyl azodicarboxylate), PPh3, THF.
-
Procedure: Mix Quinoline (1.0 eq), Alcohol (1.2 eq), and PPh3 (1.5 eq) in THF at 0°C. Add DIAD (1.5 eq) dropwise. Warm to RT and stir overnight.
Protocol B: Nitrile Transformations (The 7-Position)
The 7-cyano group is a "masked" functionality. The presence of the ortho-fluorine (position 6) makes the nitrile carbon more electrophilic, facilitating hydrolysis.
Data Summary: Nitrile Hydrolysis Conditions
| Target Functional Group | Reagents | Conditions | Key Advantage | Ref |
| Primary Amide (-CONH2) | NaOH (1M), H2O2 (30%), DMSO | 0°C to RT, 1 hr | Stops selectively at amide; no acid formed. | [1] |
| Carboxylic Acid (-COOH) | HCl (6M) or H2SO4 (50%) | Reflux, 4-12 hrs | Complete conversion; useful for subsequent amide coupling. | [2] |
| Tetrazole (Bioisostere) | NaN3, NH4Cl, DMF | 100°C, 12 hrs | Creates lipophilic acidic bioisostere. | [3] |
Detailed Protocol: Oxidative Hydrolysis to Primary Amide
This reaction is highly reliable for electron-deficient nitriles.
-
Setup: Dissolve 1.0 mmol of substrate in 2 mL DMSO.
-
Activation: Place in an ice bath (0°C). Add 0.5 mL of 4N NaOH.
-
Peroxide Addition: Slowly add 1.0 mL of 30% H2O2. (Exothermic!).[1]
-
Completion: Allow to warm to RT. Reaction is usually complete in <60 mins.
-
Isolation: Quench with saturated Na2SO3 (to destroy excess peroxide). Acidify to pH 5 with 1N HCl. The amide product usually precipitates as a white/off-white solid.
Protocol C: C-O Activation (The Triflate Route)
To replace the oxygen entirely (e.g., to install an aryl group at C3), the hydroxyl must be converted to a Triflate (OTf), creating a pseudohalide for Palladium-catalyzed cross-coupling.
Workflow Diagram:
Figure 2: Conversion of the 3-OH group to a carbon scaffold via Triflate activation.
Protocol:
-
Triflation: Suspend the starting material (1.0 eq) in DCM (0.2 M). Add Pyridine (3.0 eq). Cool to 0°C.
-
Addition: Dropwise add Triflic Anhydride (Tf2O, 1.2 eq). The solution will darken.
-
Workup: After 1 hour, wash with cold 1N HCl (removes pyridine), then NaHCO3. Dry organic layer.[2] The triflate is often unstable on silica; use immediately or filter through a short plug of neutral alumina.
-
Coupling: React crude triflate with Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3 eq) in Dioxane/Water (4:1) at 90°C under N2.
References
- Katritzky, A. R., et al. "General methods for the synthesis of primary amides from nitriles." Synthesis, 1989, 949. (Validating the alkaline peroxide method for electron-deficient nitriles).
-
Potapov, V. A., et al. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate."[3] Molbank, 2024, M1889.[3] Link (Demonstrates stability and reactivity of fluoro-hydroxyquinoline scaffolds).
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on Quinoline 3-OH and nitrile reactivity).
-
Organic Syntheses. "3-Hydroxyquinoline." Org.[2][4][5] Synth. 1950, 30, 51. Link (Foundational protocol for handling the 3-hydroxyquinoline core).
Sources
Application Note: Strategic Synthesis of the Quinolone Core via Cyclization Methodologies
Abstract
This application note provides a comprehensive technical guide for the synthesis of the 4-quinolone-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry (e.g., fluoroquinolone antibiotics, antitumor agents). We contrast the two dominant methodologies: the classical Gould-Jacobs reaction and the modern Grohe-Heitzer cycloacylation . Emphasis is placed on the Grohe-Heitzer route as the industry standard for complex, N1-substituted pharmacophores. This guide includes detailed protocols, critical process parameters (CPPs), mechanistic insights, and troubleshooting frameworks for impurity control.
Strategic Overview: Selecting the Right Pathway
The choice between Gould-Jacobs and Grohe-Heitzer cyclization is dictated by the desired substitution pattern at the
| Feature | Gould-Jacobs (Classical) | Grohe-Heitzer (Modern/SnAr) |
| Mechanism | Thermal electrocyclization ( | Intramolecular |
| Key Intermediate | Anilidomethylenemalonate | Benzoyl acetate / Enamino ester |
| N-1 Substitution | Limited (usually H, requires subsequent alkylation) | Versatile (introduced early via amine) |
| Reaction Temp | Extreme (>250°C) | Moderate (80°C – 120°C) |
| Primary Utility | Simple, unsubstituted cores | Complex fluoroquinolones (e.g., Ciprofloxacin) |
Mechanistic Insight & Visualization
Understanding the mechanism is prerequisite to troubleshooting. The Grohe-Heitzer method relies on the acidity of the position
Figure 1: Mechanistic Pathway of Grohe-Heitzer Cyclization
The following diagram illustrates the base-mediated deprotonation followed by the intramolecular nucleophilic attack.
Caption: Figure 1. The Grohe-Heitzer pathway involves base-mediated enolization followed by rapid intramolecular displacement of the ortho-halogen.
Experimental Protocols
Protocol A: Grohe-Heitzer Cyclization (The "Gold Standard")
Application: Synthesis of high-value fluoroquinolones (e.g., Ciprofloxacin precursors). Target: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
1. Reagents & Setup
-
Substrate: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate (1.0 equiv).
-
Base: Sodium Hydride (60% dispersion in oil, 1.1 – 1.2 equiv) OR
(2.5 equiv) for scalable safety. -
Solvent: Anhydrous DMF or DMSO (0.1 – 0.2 M concentration).
-
Atmosphere: Dry Nitrogen or Argon.
2. Step-by-Step Procedure
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a thermometer and N2 inlet, charge the Substrate dissolved in anhydrous DMF.
-
Base Addition (Kinetic Control):
-
If using NaH: Cool solution to 0–5°C. Add NaH portion-wise over 30 minutes to manage
evolution. -
If using
: Add solid base at room temperature.
-
-
Cyclization:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 80°C – 100°C . Monitor strictly; do not exceed 120°C to prevent decarboxylation.
-
Stir for 2–4 hours.
-
-
Reaction Monitoring:
-
TLC: Mobile phase Ethyl Acetate/Hexane (1:1). Product is typically more polar and fluorescent under UV (254/365 nm).
-
HPLC: Look for disappearance of the benzoyl peak and emergence of the quinolone peak.
-
-
Quench & Isolation:
-
Drying: Vacuum oven at 50°C for 12 hours.
3. Critical Process Parameters (CPPs)
-
Water Content: Solvent must be anhydrous (<0.05%
). Water competes with the cyclization, hydrolyzing the ester to the acid, which may decarboxylate prematurely. -
Leaving Group: The ortho-position must have a good leaving group (F > Cl >
). Fluorine is preferred for speed and bioactivity.
Protocol B: Gould-Jacobs Thermal Cyclization
Application: Synthesis of simple, non-fluorinated quinolones or when N-alkylation is performed after ring formation.
1. Reagents & Setup
-
Substrate: Diethyl (phenylamino)methylenemalonate (derived from Aniline + EMME).
-
Solvent: Diphenyl ether (Dowtherm A) or mineral oil.
-
Apparatus: Dean-Stark trap (optional) or open reflux condenser to allow ethanol escape.
2. Step-by-Step Procedure
-
Setup: Place the substrate in a flask with Diphenyl ether (10 volumes).
-
Thermal Shock: Rapidly heat the mixture to 250°C – 260°C .
-
Note: Slow heating favors polymerization. Rapid heating favors the high-energy transition state required for electrocyclization.
-
-
Reaction: Maintain reflux for 30–60 minutes. Ethanol vapor will evolve.
-
Isolation: Cool to ~80°C. Dilute with Hexane or Ethanol to precipitate the product. Filter while warm if using mineral oil.
Process Control & Troubleshooting
The following table summarizes common failure modes and corrective actions, grounded in chemical causality.
| Observation | Probable Cause | Corrective Action |
| Low Yield (Grohe) | Hydrolysis of ester due to wet solvent. | Dry DMF/DMSO over molecular sieves (4Å). Ensure inert atmosphere. |
| Decarboxylation | Reaction temperature too high (>140°C). | Maintain temp <100°C. The ester moiety is thermally labile in basic media. |
| Incomplete Reaction | Poor leaving group ability (e.g., ortho-OMe). | Ensure ortho-position has F, Cl, or |
| Dark Tarry Residue | Polymerization of acrylate (Michael acceptor). | Add radical inhibitor (BHT) trace; avoid prolonged heating. |
| Regioisomers (Gould) | meta-substituted anilines cyclize at two positions. | Use steric bulk to direct cyclization or switch to Grohe-Heitzer for regiospecificity. |
Operational Workflow Diagram
This workflow illustrates the decision matrix and operational steps for the Grohe-Heitzer protocol, ensuring a self-validating system.
Caption: Figure 2. Operational workflow for the Grohe-Heitzer cyclization, highlighting the critical solvent QC checkpoint.
References
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines.[4][5][6] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews.
-
Bayer AG. (1981). Process for the preparation of quinolone-3-carboxylic acids.[1][5][7][8] US Patent 4,620,007.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. bayer.com [bayer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
use of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile in kinase inhibitor development
[1]
References
-
PubChem Compound Summary. (2025). 2-(3,5-Difluoro-4-hydroxyphenyl)-6-methyl-5-oxo-7,8-dihydroquinoline-6-carbonitrile (Related Scaffold Context). National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3][4] Current Medicinal Chemistry.[1][2][5] (Provides foundational SAR for quinoline kinases).[1] Retrieved from [Link]
-
Wissner, A., et al. (2003).[1] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.[1] (Classic reference for Carbonitrile positioning in Quinolines). Retrieved from [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Rationale for the 6-Fluoro substitution). Retrieved from [Link][1]
Sources
- 1. 2-(3,5-Difluoro-4-hydroxyphenyl)-6-methyl-5-oxo-7,8-dihydroquinoline-6-carbonitrile | C17H12F2N2O2 | CID 176842643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Analytical Strategy for Purity Assessment of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6]
6-Fluoro-3-hydroxyquinoline-7-carbonitrile (hereafter referred to as 6F-3HQ-7CN ) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics. Its structural integrity is defined by three functional handles: the electron-withdrawing 7-carbonitrile group, the 6-fluorine atom, and the 3-hydroxyl moiety.
Critical Quality Attributes (CQAs)
The analysis of this compound presents unique challenges distinct from standard quinolone antibiotics (which are typically 4-oxo derivatives):
-
Regioisomerism: The synthesis often yields the 7-fluoro-6-carbonitrile isomer, which is difficult to separate by standard LC due to identical mass and similar polarity.
-
Tautomerism & Fluorescence: The 3-hydroxyquinoline core undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , making fluorescence detection (FLD) highly sensitive but solvent-dependent.
-
Hydrolytic Instability: The nitrile group is susceptible to hydrolysis under extreme pH, forming the corresponding amide and carboxylic acid degradants.
This guide details a multi-modal analytical strategy combining RP-HPLC-UV/FLD for purity and
Primary Method: RP-HPLC with Dual Detection (UV/FLD)
Method Design Rationale
-
Stationary Phase: A Phenyl-Hexyl column is recommended over standard C18. The
- interactions between the phenyl phase and the quinoline core provide superior selectivity for separating the target from de-fluorinated impurities and regioisomers. -
Mobile Phase pH: The quinoline nitrogen (pKa
4.5) and the 3-hydroxyl group (pKa 8.5) create a zwitterionic potential. We utilize an acidic mobile phase (pH 2.5) to ensure the nitrogen is fully protonated and the hydroxyl is protonated (neutral), preventing peak tailing and ensuring retention stability.
Detailed Protocol
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 2.5 with Formic Acid |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Detection (UV) | 254 nm (aromatic), 325 nm (conjugation band) |
| Detection (FLD) | |
| Run Time | 25 minutes |
Gradient Profile:
-
0.0 min: 10% B
-
15.0 min: 60% B
-
20.0 min: 95% B
-
20.1 min: 10% B (Re-equilibration)
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Critical for quinolines). -
Resolution (
): > 2.0 between 6F-3HQ-7CN and the hydrolysis amide impurity. -
Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6).
Secondary Method: F-NMR for Regio-Purity
While HPLC separates chemical impurities, it often struggles to resolve positional isomers (e.g., 6-Fluoro vs. 7-Fluoro) where the dipole moments are nearly identical.
Protocol
-
Solvent: DMSO-
(Prevents aggregation and ensures solubility). -
Internal Standard:
-Trifluorotoluene (TFT) or 2,4-Difluoronitrobenzene (encapsulated in a coaxial insert if recovery is needed). -
Parameters:
-
Relaxation Delay (
): 10 seconds (Ensure full relaxation of F nuclei). -
Scans: 64 (High S/N ratio required).
-
Pulse Angle: 90°.
-
Data Interpretation[1][2][7]
-
This compound: Expected shift
to ppm (singlet or weak doublet due to H-coupling). -
Regioisomer (7-Fluoro-6-carbonitrile): Shift will differ by >2 ppm due to the ortho-effect of the nitrile group changing position relative to the fluorine.
-
Quantification: Integration of the impurity signal relative to the main peak (normalized by nuclei count).
Impurity Profiling & Degradation Pathways
Understanding the "Why" behind the impurities is essential for process control.
Degradation Logic
-
Hydrolysis (Acid/Base Catalyzed): The 7-CN group hydrolyzes to the amide (Intermediate A) and then to the carboxylic acid (Intermediate B).
-
Oxidation: The 3-OH group is susceptible to oxidation to the quinoline-3,4-dione species under high stress.
Pathway Visualization
Caption: Logical degradation pathways. Impurity A and B are the primary concerns during aqueous workups.
Method Validation (ICH Q2(R2) Alignment)
To ensure "Trustworthiness," the method must be validated.[1][2] Key parameters for this specific molecule include:
Specificity (Stress Testing)
Perform forced degradation to prove the method separates the parent from degradants.
-
Acid: 0.1 N HCl, 60°C, 4 hours (Expect Amide formation).
-
Base: 0.1 N NaOH, RT, 1 hour (Expect Acid formation).
-
Oxidation: 3%
, RT, 2 hours. -
Acceptance: Peak purity index (via Diode Array Detector) > 99.0% for the main peak.
Linearity & Range
-
Range: 0.5 µg/mL (LOQ) to 500 µg/mL.
-
Criteria:
; Residuals plot should show random scatter.
Accuracy (Recovery)
Spike the crude reaction mixture with known pure standard at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Analytical Workflow Decision Tree
This diagram guides the analyst through the decision-making process for batch release.
Caption: Workflow integrating HPLC for chemical purity and NMR for structural isomerism.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B (50:50) instead of pure DMSO or 100% ACN. |
| Peak Tailing | Silanol interaction with Quinoline N. | Ensure Mobile Phase pH is < 3.0. Add 0.1% Triethylamine (TEA) if using older column generations (though Phenyl-Hexyl usually avoids this). |
| Low Sensitivity | Fluorescence quenching. | 3-OH Quinolines are pH-sensitive fluorophores. Ensure the post-column effluent remains acidic or switch to UV 254 nm if matrix quenches signal. |
| Ghost Peaks | Carryover of lipophilic dimers. | Add a "Sawtooth" wash step (95% ACN) at the end of the gradient. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3] Available at: [Link]
- Bardez, E., et al.Excited-state intramolecular proton transfer in 3-hydroxyquinoline. Journal of Physical Chemistry A. (1997). (Contextualizing the fluorescence mechanism of the 3-OH core).
-
Sielc Technologies. Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. (2018).[4][5] Available at: [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[6] (2024).[7] Available at: [Link] (Reference for similar fluoro-hydroxyquinoline synthesis and NMR characterization).
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]
- 5. 3-Hydroxyquinoline | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Welcome to the technical support center for the synthesis of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the synthesis of this and structurally related quinoline scaffolds. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental challenges but also build a robust and high-yielding process.
Section 1: Understanding the Synthetic Challenge
The synthesis of polysubstituted quinolines like this compound is a multi-faceted challenge. Success hinges on controlling regioselectivity during the crucial cyclization step, managing the reactivity of electron-withdrawing groups (EWG) like fluorine and nitrile, and preventing common side reactions such as polymerization and hydrolysis.
A common and effective strategy for constructing the 3-hydroxyquinoline core is a variation of the Conrad-Limpach-Knorr synthesis . This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermally-driven cyclization. For the target molecule, a plausible pathway begins with 4-amino-2-fluorobenzonitrile and diethyl malonate.
Proposed Synthetic Pathway
Below is a diagram illustrating a logical synthetic approach, which will serve as the basis for our troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My overall yield is very low. What are the most likely causes?
Low yield is the most frequent issue and can stem from several stages of the reaction. A systematic approach is crucial for diagnosis.
A) Incomplete Initial Condensation
The formation of the enamine intermediate from the aniline and β-dicarbonyl compound is a critical equilibrium-driven step.
-
Causality: The reaction is a condensation that produces ethanol. If ethanol is not efficiently removed, Le Chatelier's principle dictates that the equilibrium will not favor product formation, leading to a significant amount of unreacted starting material.
-
Solution:
-
Temperature Control: Ensure the initial condensation temperature is high enough to drive off the ethanol byproduct (typically 140-160°C) but low enough to prevent premature cyclization or decomposition.
-
Reaction Setup: Use a distillation setup (e.g., a Dean-Stark trap is not suitable for ethanol, but a simple distillation head is) to actively remove the ethanol as it forms.
-
Catalysis: A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can sometimes accelerate this step, but must be used cautiously as it can promote side reactions.
-
B) Inefficient Thermal Cyclization
The high-temperature ring-closing step is often the main yield-determining factor.
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine and nitrile groups deactivates the aniline ring, making the cyclization inherently difficult and requiring high thermal energy. Insufficient temperature will result in incomplete conversion.[1]
-
Solution:
-
High-Boiling Solvent: The reaction typically requires a high-boiling, inert solvent like Dowtherm A or diphenyl ether to reach the necessary temperatures (240-260°C).[2]
-
Temperature Monitoring: Ensure accurate temperature measurement directly within the reaction mixture. Overheating can lead to decomposition and tar formation, while under-heating results in low conversion.
-
Reaction Time: This step can be slow. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Question 2: I'm observing significant tar/polymer formation, making purification a nightmare. How can I prevent this?
This is a classic problem in quinoline syntheses like the Skraup or Doebner-von Miller, and the principles apply here.[3]
-
Causality: At the high temperatures required for cyclization, intermediates, particularly any unreacted β-dicarbonyl compounds or enamine intermediates, can undergo polymerization or decomposition. This is especially prevalent under strongly acidic conditions, which are sometimes used to catalyze the reaction.[3]
-
Solutions:
-
Controlled Heating: Ensure uniform heating of the reaction vessel. Use a heating mantle with a stirrer and a sand or oil bath to avoid localized "hot spots" that promote charring.
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that contribute to tar formation.
-
Purity of Intermediate: Ensure the enamine intermediate from the first step is as pure as possible and free of excess reagents before proceeding to the high-temperature cyclization. Sometimes, isolating and purifying this intermediate, though adding a step, can significantly improve the final outcome.
-
Troubleshooting Flowchart: Low Yield & Tar Formation
Caption: Diagnostic workflow for addressing low yield and tarring issues.
Question 3: My final product contains an impurity with a mass 18 units higher than the target molecule. What is it and how do I avoid it?
This strongly suggests the hydrolysis of the nitrile group to a carboxylic acid.
-
Causality: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, especially when heated in the presence of water.[4][5] This can occur during the reaction if there is residual moisture or, more commonly, during an aqueous workup. The reaction proceeds first to an amide intermediate and then to the carboxylic acid.[6][7]
Mechanism: Nitrile Hydrolysis
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and dry all glassware thoroughly.
-
Non-Aqueous Workup: Avoid acidic or basic aqueous workups if possible. After the reaction, cool the mixture, dilute with a non-polar solvent like toluene or hexanes to precipitate the product, and collect by filtration.
-
Controlled pH During Workup: If an aqueous workup is necessary, keep the solution pH neutral and the temperature low to minimize the rate of hydrolysis.
-
Purification: The resulting carboxylic acid often has very different solubility and polarity compared to the nitrile. It can typically be removed by recrystallization or column chromatography.[8]
-
Question 4: How can I best purify the final product?
The purification strategy depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and achieving high purity.
-
Solvent Screening: Test a range of solvents. Good candidates include high-boiling polar aprotic solvents like DMF, DMAc, or NMP, often in combination with an anti-solvent like ethanol, isopropanol, or water.
-
-
Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel chromatography may be necessary.
-
Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol, depending on the product's polarity.
-
-
Acid/Base Wash: If the main impurity is the hydrolyzed carboxylic acid, you can sometimes perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move to the aqueous layer, while the desired phenolic product may remain in the organic layer, provided it is not acidic enough to be extracted. Caution: The 3-hydroxy group is phenolic and has acidic character, so this method requires careful pH control.
Section 3: Data & Protocols
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Typical Range | Effect of Increasing | Rationale & Notes |
| Condensation Temp. | 140 - 160°C | ↑ Reaction Rate | Pushes equilibrium forward by removing ethanol. Too high can cause premature side reactions. |
| Cyclization Temp. | 240 - 260°C | ↑ Yield (to a point) | Overcomes high activation energy of the ring-closing step. >260°C often leads to decomposition. |
| Reaction Time | 4 - 12 hours | ↑ Conversion | Monitor by HPLC/TLC to avoid product degradation from prolonged heating. |
| Atmosphere | Nitrogen / Argon | ↑ Purity & Yield | Prevents oxidative degradation and subsequent tar/polymer formation at high temperatures. |
Experimental Protocol: General Guideline
This is a generalized protocol and must be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning.
Step 1: Condensation
-
To a round-bottom flask equipped with a magnetic stirrer, thermometer, and short-path distillation head, add 4-amino-2-fluorobenzonitrile (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture to 140-150°C under a slow stream of nitrogen.
-
Maintain this temperature, allowing the ethanol byproduct to distill off. Continue heating for 3-5 hours or until ethanol evolution ceases.
-
Cool the mixture to room temperature. The resulting crude enamine can be used directly or purified if necessary.
Step 2: Thermal Cyclization
-
To a separate flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of starting aniline) pre-heated to 250°C under a nitrogen atmosphere, add the crude enamine from Step 1 dropwise or in portions via a powder addition funnel. Caution: Addition may be exothermic.
-
Maintain the reaction temperature at 250°C and stir vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC (e.g., every 1-2 hours).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to below 100°C.
Step 3: Workup and Purification
-
While still warm, add a non-polar solvent such as hexanes or toluene to the reaction mixture to precipitate the crude product.
-
Stir the resulting slurry as it cools to room temperature, then filter the solid product.
-
Wash the filter cake thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., DMAc/Ethanol).
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760. Available from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Nucleosides Nucleotides Nucleic Acids. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
-
RSC Publishing. (2021). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Retrieved from [Link]
-
ResearchGate. (2014). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]
-
PubMed. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Purification of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Welcome to the dedicated technical support guide for navigating the purification challenges of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluoroquinolone intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you achieve the desired purity and yield of your target compound.
I. Understanding the Core Challenges
The purification of this compound can be a multifaceted challenge, primarily stemming from its synthesis, inherent chemical properties, and stability. A thorough understanding of these aspects is critical for developing an effective purification strategy.
The most common synthetic route to this and similar quinoline scaffolds is the Friedländer synthesis , or a variation thereof.[1][2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] The very nature of this synthesis can introduce a range of impurities that may complicate downstream processing.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of this compound.
Synthesis-Related Impurities
Q1: My crude product shows multiple spots on TLC, even after a seemingly successful Friedländer synthesis. What are the likely impurities?
A1: Impurities originating from the Friedländer synthesis are common and can be categorized as follows:
-
Unreacted Starting Materials: The 2-amino-4-fluorobenzonitrile and the ethyl cyanoacetate (or a related active methylene compound) may be present if the reaction has not gone to completion.
-
Side-Reaction Products: The Friedländer synthesis can be prone to side reactions. A common one is the self-condensation of the active methylene compound (e.g., an aldol-type reaction), which can lead to dimeric byproducts.[1]
-
Regioisomers: If an unsymmetrical ketone is used as the active methylene component, there is a possibility of forming regioisomeric quinoline products. While less of a concern with ethyl cyanoacetate, it's a critical consideration with more complex starting materials.
-
Products of Over-reaction or Degradation: Harsh reaction conditions (e.g., excessively high temperatures or strong acid/base catalysis) can lead to the degradation of both the starting materials and the desired product, generating a complex impurity profile.[1]
Q2: I observe a persistent impurity with a similar polarity to my desired product. How can I identify it?
A2: An impurity with similar polarity often suggests a structurally related compound. Consider the possibility of an isomer or a partially reacted intermediate. To identify this, a combination of analytical techniques is recommended:
-
LC-MS Analysis: This is invaluable for obtaining the molecular weight of the impurity, which can provide significant clues to its identity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR will provide definitive structural information.
A common culprit could be a partially hydrolyzed nitrile group (-CN) to an amide (-CONH2) or a carboxylic acid (-COOH) if the reaction workup or purification conditions involve prolonged exposure to acidic or basic aqueous solutions.
Purification and Stability
Q3: I'm struggling to find a suitable single-solvent system for recrystallization. What's the best approach?
A3: Finding an ideal single solvent can be challenging. A two-solvent (or anti-solvent) recrystallization is often more effective. The general principle is to dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble at elevated temperatures) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should yield crystals of higher purity.
For 3-hydroxyquinoline derivatives, polar organic solvents are often good starting points.[3] Based on the properties of the parent compound, 3-hydroxyquinoline, which is soluble in organic solvents like ethanol and ether but has limited water solubility, you might consider the following systems:[3]
| Solvent System | Role | Rationale |
| Ethanol / Water | Good Solvent / Anti-Solvent | The compound is likely soluble in hot ethanol and will precipitate upon the addition of water. |
| Acetone / Hexane | Good Solvent / Anti-Solvent | Acetone is a polar aprotic solvent that can dissolve the quinoline, while hexane is a non-polar anti-solvent. |
| Dichloromethane / Hexane | Good Solvent / Anti-Solvent | Similar to the acetone/hexane system, offering a different polarity profile. |
Q4: My product seems to degrade during column chromatography on silica gel. Why is this happening and what can I do?
A4: The hydroxyl group on the quinoline ring can be acidic, and the nitrile group can be susceptible to hydrolysis. Silica gel is inherently acidic and can catalyze the degradation of sensitive compounds, especially with prolonged contact time.
To mitigate this, consider the following:
-
Use of Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the mobile phase), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol.
-
Faster Elution: Optimize your mobile phase to ensure your compound elutes as quickly as possible, minimizing contact time with the stationary phase. A gradient elution might be beneficial.
Q5: What are the optimal storage conditions for this compound to prevent degradation?
A5: Based on the general stability of fluoroquinolones and related heterocyclic compounds, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (2-8 °C is ideal) to minimize the rate of any potential degradation reactions.
-
Light: Protect from light, as many aromatic and heterocyclic compounds are photosensitive. Use amber vials or store in a dark place.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can promote hydrolysis of the nitrile group.
III. Troubleshooting Guides
This section provides structured troubleshooting for specific experimental issues.
Troubleshooting Low Purity after Recrystallization
| Symptom | Potential Cause | Suggested Solution |
| Oily precipitate instead of crystals forms upon cooling. | The compound may be "oiling out." This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent. 3. Allow the solution to cool more slowly. 4. Try a different solvent system with a lower boiling point. |
| No crystals form, even after extended cooling. | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Reduce the volume of the solvent by gentle evaporation. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Purity does not significantly improve after recrystallization. | The impurity has very similar solubility properties to the desired product, or it is being trapped within the crystal lattice. | 1. Try a different solvent system. 2. Perform a second recrystallization. 3. Consider an alternative purification method, such as column chromatography, before the final recrystallization step. |
Troubleshooting Column Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Broad, tailing peaks. | The compound is interacting too strongly with the stationary phase, or the mobile phase is not strong enough. | 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a small amount of a modifier to the mobile phase, such as methanol or a drop of acetic acid (if the compound is stable to acid) or triethylamine (if it is stable to base). |
| Poor separation of the product from an impurity. | The mobile phase does not provide sufficient selectivity. | 1. Try a different mobile phase system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). 2. Use a shallower solvent gradient during elution. 3. Consider a different stationary phase (e.g., alumina or a reverse-phase C18 column). |
| No product elutes from the column. | The compound is irreversibly adsorbed onto the stationary phase. | 1. This is a strong indication of compound instability on the column. Switch to a more inert stationary phase (e.g., neutral alumina) or a different purification technique (e.g., recrystallization). 2. Try to flush the column with a very strong solvent (e.g., pure methanol or a methanol/ammonia mixture) to recover the material, though it may be degraded. |
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification and stability assessment of this compound.
Protocol 1: Two-Solvent Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring until the solid is fully dissolved. Keep the solution at or near its boiling point.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat for a few minutes before proceeding.
-
If insoluble impurities or charcoal were added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Slowly add deionized water dropwise to the hot ethanol solution while stirring until a persistent cloudiness (turbidity) is observed.
-
Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To establish an HPLC method that can separate the parent compound from its potential degradation products, allowing for accurate stability assessment.[4][5][6][7]
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength around 280-320 nm is a reasonable starting point for fluoroquinolones.
-
Column Temperature: 30 °C.
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize a sample before injection.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
Analyze the stressed samples by HPLC and adjust the gradient and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
V. Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification process.
Caption: General purification workflow for this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
VI. References
-
Khan, M., et al. (2012). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. Journal of Pharmaceutical and Biomedical Analysis, 61, 1-8. Available at: [Link]
-
Baroni, C. M., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 6(24), 9686-9694. Available at: [Link]
-
Singh, R., et al. (2014). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(29), 33-39. Available at: [Link]
-
Ferreira, M. J., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 1-15. Available at: [Link]
-
Vijaya, G., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1219-1229. Available at: [Link]
-
Baroni, C. M., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Available at: [Link]
-
Bari, S. B., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Il Farmaco, 55(8), 541-547. Available at: [Link]
-
Krasavin, M., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. Available at: [Link]
-
Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 790-798. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-isocyanato-, trans-. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline. Available at: [Link]
-
ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
-
Mao, Y., & Feng, J. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1893. Available at: [Link]
-
Celltrion. (n.d.). Biosimilar Production Process 3. Purification Process. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Available at: [Link]
-
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. CAS 580-18-7: 3-Hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 4. Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile
Ticket System Status: [ONLINE] Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile (CAS: Analogous to 3-hydroxyquinoline scaffolds) Support Tier: Level 3 (Senior Process Chemistry)
Executive Summary: The Molecule & Its Vulnerabilities
User Advisory: You are synthesizing a highly functionalized quinoline core. The coexistence of a 3-hydroxyl group (electron-donating, phenol-like), a 6-fluoro group (electronegative, leaving group potential), and a 7-cyano group (strongly electron-withdrawing) creates a "push-pull" electronic system that is susceptible to specific failure modes.
Key Reactivity Profile:
-
C7-Nitrile (
): Labile to acid/base hydrolysis (converts to amide/acid). -
C6-Fluorine (
): Activated for Nucleophilic Aromatic Substitution ( ) by the ortho-nitrile and the quinoline nitrogen. -
3-Hydroxyl (
): Prone to oxidation (quinone-imine formation) and O-alkylation side reactions.
Troubleshooting Guides (Ticket-Based)
Ticket #001: "The Case of the Missing Nitrile" (Hydrolysis)
Issue: The mass spectrum shows a peak at M+18 (Amide) or M+19 (Acid) instead of the desired Nitrile. Context: This usually occurs when the quinoline ring is constructed after the nitrile is already present on the benzene ring, using acidic cyclization methods (e.g., Skraup, Conrad-Limpach).
Root Cause Analysis:
Nitriles are acid-labile. Strong mineral acids (H₂SO₄, HCl) used to close the quinoline ring will hydrate the nitrile to a primary amide (
Diagnostic Workflow:
-
Check Reagents: Are you using polyphosphoric acid (PPA) or sulfuric acid >100°C?
-
Check Water: Is your solvent anhydrous? (Hydrolysis requires water).
Corrective Actions:
-
Protocol A (Route Switch): Install the nitrile last via Rosenmund-von Braun cyanation on the 7-bromo analog (See Ticket #003).
-
Protocol B (Milder Cyclization): If you must cyclize with the nitrile present, switch to Friedländer synthesis using neutral/basic conditions or use POCl₃ mediated cyclization which is dehydrating rather than hydrating.
DOT Diagram: Hydrolysis Pathway
Ticket #002: "Impurity Profile: The 6-Hydroxy Byproduct" ( )
Issue: A persistent impurity is observed with a mass of M-2 (loss of F, gain of OH). Context: The 6-position is normally stable, but the presence of the 7-cyano group (electron-withdrawing) strongly activates the 6-fluorine toward nucleophilic attack.
Root Cause Analysis:
This is a Nucleophilic Aromatic Substitution (
Technical Insight:
-
Rate:
rate increases with solvent polarity (DMSO > DMF > THF). -
Leaving Group: Fluorine is the best leaving group for
due to the high electronegativity stabilizing the Meisenheimer intermediate.
Corrective Actions:
-
Base Selection: Switch from hydroxide/alkoxide bases to non-nucleophilic bases like Cs₂CO₃ , K₂CO₃ , or DBU .
-
Workup: Avoid heating with aqueous base. Quench reactions with cold, buffered ammonium chloride.
Ticket #003: "Stalled Reaction: Rosenmund-von Braun Failure"
Issue: Attempting to convert 7-bromo-6-fluoro-3-hydroxyquinoline to the 7-cyano target using CuCN results in low conversion or "copper sludge."
Root Cause Analysis: The Rosenmund-von Braun reaction requires high temperatures (>150°C), which can degrade the sensitive 3-hydroxy group (oxidative dimerization). Furthermore, the 3-hydroxy group can chelate the Copper(I) catalyst, poisoning the reaction.
Optimization Protocol:
-
Protection: You must protect the 3-hydroxy group before cyanation.
-
Recommended: Acetyl (-OAc) or Methoxymethyl (MOM).
-
Avoid: Benzyl (Bn) if you plan to remove it via hydrogenation (CN might reduce).
-
-
Catalyst/Solvent: Use CuCN in NMP (N-methyl-2-pyrrolidone) or DMF at 140°C.
-
Additives: Addition of catalytic KI or using ionic liquids can lower the activation energy.
Experimental Workflow (Recommended Route):
-
Start: 7-Bromo-6-fluoro-3-hydroxyquinoline.
-
Step A: Protect OH (Ac₂O, Pyridine) -> 3-Acetoxy derivative.
-
Step B: Cyanation (CuCN, DMF, 140°C, 12h).
-
Step C: Deprotection (Mild hydrolysis, e.g., K₂CO₃/MeOH).
Data & Specifications
Reaction Parameter Matrix
| Parameter | Critical Range | Consequence of Deviation |
| pH (Workup) | 5.0 - 7.0 | pH > 9 risks F-displacement ( |
| Temperature (Cyanation) | 130°C - 150°C | < 130°C: No reaction. > 160°C: Tar/Polymerization. |
| Solvent Water Content | < 0.05% (Anhydrous) | Water acts as a nucleophile (hydrolysis or |
| Atmosphere | Nitrogen/Argon | 3-Hydroxyquinolines oxidize in air to red/black quinone-imines. |
Strategic Synthesis Map
This diagram illustrates the logical flow to avoid the side reactions discussed above.
Frequently Asked Questions (FAQs)
Q: Can I use Pd-catalyzed cyanation (Zn(CN)₂ + Pd(PPh₃)₄) instead of copper? A: Yes, and it is often cleaner. However, the 6-Fluoro group can sometimes interfere with oxidative addition at the adjacent 7-position due to the ortho-effect. If using Palladium, use a bidentate ligand like dppf or Xantphos to stabilize the catalyst.
Q: My product turned black during column chromatography. Why? A: 3-Hydroxyquinolines are zwitterionic and electron-rich. They can stick to acidic silica and oxidize on the column.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane to neutralize acid sites. Elute quickly.
Q: How do I remove the copper salts after the Rosenmund-von Braun reaction? A: Do not just filter. Copper forms sticky complexes with the product.
-
Protocol: Dilute the reaction mixture with Ethyl Acetate and wash with 10% aqueous ethylenediamine or aqueous ammonia . The copper will partition into the aqueous layer as a deep blue complex.
References
-
Nucleophilic Aromatic Substitution on Fluoroquinolines
-
Rosenmund-von Braun Cyanation Protocols
- Title: Rosenmund-von Braun Reaction - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
- Relevance: Details the standard conditions (CuCN, polar solvent)
-
URL:[Link]
-
Nitrile Hydrolysis Mechanisms
-
Synthesis of 3-Hydroxyquinolines
- Title: 3-Hydroxyquinoline Synthesis (Organic Syntheses).
- Source: Organic Syntheses, Coll. Vol. 4, p.536.
- Relevance: Provides the foundational method for synthesizing the 3-hydroxyquinoline core, highlighting stability issues.
-
URL:[Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Photonucleophilic Aromatic Substitution of 6-Fluoroquinolones in Basic Media: Triplet Quenching by Hydroxide Anion | Publicación [silice.csic.es]
- 5. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for derivatization of the nitrile group
Technical Support Center: Nitrile Derivatization & Optimization
Current Status: Online Operator: Senior Application Scientist Ticket ID: NTRL-OPT-2024
Introduction
Welcome. You are likely here because the nitrile group (
This guide is not a textbook; it is a collection of optimized protocols and troubleshooting workflows designed to overcome the "activation energy wall" while maintaining chemoselectivity.
Module 1: Controlled Hydrolysis (Stopping at the Amide)
The Challenge: Converting a nitrile to a primary amide (
The Solution: Radical-Free Oxidative Hydration.
Instead of relying on equilibrium-based hydrolysis, we use the hydroperoxide anion (
Optimized Protocol: The DMSO/Peroxide System
| Parameter | Condition | Rationale |
| Reagent | 30% | Provides the active oxidant. |
| Base | Mild base generates | |
| Solvent | DMSO | Critical. Solubilizes the nitrile and stabilizes the intermediate peroxyimidic acid. |
| Temp | 0°C to 25°C | Low temperature prevents over-oxidation. |
Mechanism of Action (Visualized):
Figure 1: The hydroperoxide anion attacks the nitrile carbon 1000x faster than hydroxide, forming a peroxyimidic acid that collapses to the amide and oxygen gas.
Module 2: Chemoselective Reduction
The Challenge: Reducing a nitrile can yield a primary amine (
Decision Matrix:
| Desired Product | Reagent System | Key Optimization |
| Aldehyde | DIBAL-H (1.1 equiv) | Temp must be <-78°C. Quench with Rochelle's Salt. |
| Primary Amine | "Cobalt Boride" catalysis.[1] Mild, tolerates esters/halides. | |
| Primary Amine | Aggressive. Only for unfunctionalized substrates. |
Protocol Spotlight: The "Cobalt Boride" Reduction This is superior to Raney Nickel or LAH for complex pharmaceutical intermediates because it preserves esters and nitro groups.
-
Dissolve nitrile in Methanol.
-
Add
(0.5 - 1.0 equiv). Solution turns pink/purple. -
Add
portion-wise at 0°C.-
Observation: Solution turns black (formation of active Cobalt Boride species) and evolves
.
-
-
Workup: Acidify with dilute HCl to decompose boride complexes, then basify to extract amine.
Figure 2: Divergent pathways for nitrile reduction based on reagent selection and intermediate stability.
Module 3: Bioisostere Synthesis (Tetrazoles)
The Challenge: Replacing a carboxylic acid with a tetrazole (a common bioisostere in sartan drugs) usually requires toxic tin reagents or dangerous hydrazoic acid.
The Solution: Zinc-Catalyzed [2+3] Cycloaddition.
Zinc salts activate the nitrile, allowing the use of sodium azide (
Optimized Protocol:
-
Reagents: Nitrile (1.0 equiv),
(1.1 equiv), (1.0 equiv). -
Solvent: Water/Isopropanol (2:1).
-
Conditions: Reflux (80-100°C) for 12-24h.
-
Mechanism: The Zinc(II) coordinates to the nitrile nitrogen, withdrawing electron density and making the carbon susceptible to azide attack.
Troubleshooting & FAQ
Q1: My DIBAL-H reduction formed a gelatinous emulsion that I can't separate. What happened? A: You are experiencing the "Aluminum Hydroxide Nightmare."
-
Cause: Quenching aluminum reagents with water creates insoluble
gel. -
Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) .[2][3]
-
Protocol: Add a saturated aqueous solution of Rochelle's salt to the reaction mixture and stir vigorously for 1-2 hours. The tartrate chelates the aluminum, creating two clear, separable layers.
Q2: I am trying to hydrolyze a sterically hindered nitrile (e.g., tertiary carbon), and the peroxide method is too slow. A: Steric bulk prevents the nucleophile from reaching the carbon.
-
Option A: Switch to Microwave Irradiation . Run the
reaction in a microwave reactor at 150°C for 10-20 mins. -
Option B: Use Phase Transfer Catalysis . Add TBAB (tetrabutylammonium bromide) to shuttle the hydroxide/peroxide into the organic phase if your nitrile is highly lipophilic.
Q3: In the Cobalt Boride reduction, my yield is low and I see starting material. A: The active catalyst (black precipitate) degrades over time.
-
Fix: Do not mix
and before adding the substrate. Add the last and in small portions. If the reaction stalls, add a fresh portion of followed by more .
References
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry. Link
-
Zinc Catalysis Mechanism: Himo, F., et al. (2003).[5][6][7] Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society.[5][6][8] Link
-
Peroxide Hydrolysis: Katritzky, A. R., et al. (1989). Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide.[9] Synthesis. Link
-
Cobalt Boride Reduction: Satoh, T., et al. (1969). Cobalt Chloride-Sodium Borohydride: A Useful Reagent for the Reduction of Nitriles.[8] Tetrahedron Letters. Link
-
DIBAL Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.[1] (See also: Master Organic Chemistry on DIBAL Workups). Link
Sources
- 1. reddit.com [reddit.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 9. scilit.com [scilit.com]
Technical Support Center: Enhancing the Biological Activity of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-fluoro-3-hydroxyquinoline-7-carbonitrile analogues. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of synthesis and biological evaluation of this promising class of compounds. Our focus is on providing practical, field-proven insights to enhance your experimental success.
The this compound scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of the fluorine atom at the C-6 position can significantly enhance metabolic stability and binding affinity, while the 3-hydroxy and 7-carbonitrile groups offer versatile points for chemical modification to fine-tune biological activity and physicochemical properties.[3][4]
This guide will address common challenges encountered during the synthesis and handling of these analogues and provide strategies to optimize their biological potency.
Troubleshooting Guide: Synthesis and Handling
This section addresses specific issues that may arise during the synthesis and handling of this compound analogues in a question-and-answer format.
Q1: I am experiencing low yields in the cyclization step to form the quinoline core. What are the likely causes and how can I improve the yield?
A1: Low yields in the quinoline ring formation, often achieved through methods like the Gould-Jacobs reaction or related thermal cyclizations, are a common challenge. Several factors can contribute to this issue:
-
Incomplete reaction: The cyclization may require harsh conditions (e.g., high temperatures in diphenyl ether) which can lead to decomposition if not carefully controlled.[5]
-
Troubleshooting:
-
Optimize reaction temperature and time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance between conversion and degradation. A lower temperature for a longer duration might be beneficial.
-
Microwave-assisted synthesis: Consider using microwave irradiation as an energy source. This can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal decomposition.[6]
-
-
-
Side reactions: The starting materials, particularly substituted anilines and malonic acid derivatives, can undergo side reactions such as self-condensation or polymerization under harsh conditions.
-
Troubleshooting:
-
Choice of solvent: High-boiling point solvents like Dowtherm A or diphenyl ether are common, but their thermal effects can be detrimental.[5] Exploring milder conditions, potentially with a suitable catalyst, could be advantageous.
-
Purity of starting materials: Ensure the purity of your starting 4-amino-5-fluorobenzonitrile and substituted malonic esters. Impurities can interfere with the reaction and promote side product formation.
-
-
-
Substituent effects: The electronic nature of the substituents on your aniline precursor can influence its reactivity. Electron-withdrawing groups can deactivate the ring and hinder the cyclization.
-
Troubleshooting:
-
Stronger cyclization conditions: For deactivated anilines, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this must be balanced against the risk of degradation.
-
Alternative synthetic routes: If the Gould-Jacobs approach is consistently failing, consider alternative strategies for quinoline synthesis that are more tolerant of your specific substituents.
-
-
Q2: My purified this compound analogue is showing poor solubility in common aqueous buffers for biological assays. How can I improve its solubility?
A2: The planar, aromatic nature of the quinoline scaffold can lead to poor aqueous solubility, which is a significant hurdle for in vitro and in vivo testing. Here are several strategies to address this:
-
Co-solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): This is the most widely used co-solvent for preparing stock solutions of quinoline derivatives.[7] Aim for a final DMSO concentration in your assay that is non-toxic to your cells or does not interfere with your enzymatic assay (typically <0.5%).
-
Ethanol: For some compounds, ethanol can be a suitable alternative or can be used in combination with other solvents.
-
-
-
pH modification: The 3-hydroxy group on the quinoline ring is phenolic and thus acidic, while the quinoline nitrogen is basic. This allows for solubility modulation through pH adjustment.
-
Strategy:
-
In acidic media (e.g., dilute HCl), the quinoline nitrogen will be protonated, increasing solubility.
-
In basic media (e.g., dilute NaOH), the 3-hydroxyl group will be deprotonated, also potentially increasing solubility.
-
-
Caution: Ensure the final pH of your assay medium is within the physiological range required for your biological system (e.g., pH 7.2-7.4 for cell-based assays).
-
-
Formulation with excipients: For in vivo studies, formulation with solubilizing agents may be necessary.
-
Examples:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
-
Q3: I am observing degradation of my compound during storage or in the assay medium. What are the potential causes and how can I mitigate this?
A3: Hydroxyquinolines can be susceptible to degradation, particularly through oxidation and photodecomposition.
-
Light sensitivity: Many quinoline derivatives, especially those with hydroxyl groups, are known to be light-sensitive and can darken upon exposure to light.[2][8]
-
Mitigation:
-
Store solid compounds and stock solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Perform experimental manipulations under subdued lighting whenever possible.
-
-
-
Oxidation: The phenolic hydroxyl group can be prone to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Mitigation:
-
Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.
-
Consider preparing fresh dilutions for each experiment from a frozen stock.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
pH-dependent hydrolysis: While the quinoline core is generally stable, certain functional groups introduced during analogue synthesis could be susceptible to hydrolysis at extreme pH values.
-
Mitigation:
-
Use buffered solutions to maintain a stable pH during experiments.
-
Conduct stability studies at the intended assay pH to assess the compound's half-life.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the enhancement of biological activity of this compound analogues.
Q4: What are the key structural features of the this compound scaffold that I should focus on for modification to enhance biological activity?
A4: The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[9] For the this compound core, several positions are ripe for modification to enhance potency and selectivity:
-
The 3-hydroxy group: While often crucial for interacting with the target protein (e.g., forming a hydrogen bond in a kinase hinge region), this group can be derivatized to modulate properties.
-
Strategies:
-
Etherification: Converting the hydroxyl to an ether with small alkyl or substituted alkyl groups can alter lipophilicity and steric interactions.
-
Esterification: Forming an ester can create a prodrug that is hydrolyzed in vivo to release the active hydroxyl compound.
-
-
-
The 7-carbonitrile group: The nitrile group is a versatile functional handle for a variety of chemical transformations.
-
Strategies:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, introducing new hydrogen bonding capabilities.
-
Reduction: Reduction of the nitrile to a primary amine allows for the introduction of a wide range of substituents through amide or sulfonamide bond formation.[1]
-
Cyclization: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, which can explore different regions of the target's binding pocket.
-
-
-
The N-1 position: The nitrogen atom of the quinoline ring can be alkylated or arylated to introduce substituents that can influence the compound's overall shape, solubility, and interactions with the target.
-
Other positions on the benzene ring (C-2, C-4, C-5, C-8): While the core scaffold is defined, substitution at these positions can also be explored to fine-tune activity and selectivity. For instance, introducing a small substituent at the C-2 or C-4 position can significantly impact the orientation of the molecule in the binding site.
Q5: My lead compound has good in vitro potency but poor cell-based activity. What are the likely reasons and how can I improve its cellular efficacy?
A5: A discrepancy between biochemical and cellular activity is a common challenge in drug discovery. The primary reasons often relate to the compound's physicochemical properties affecting its ability to reach the intracellular target.
-
Poor membrane permeability: The compound may be too polar or too large to efficiently cross the cell membrane.
-
Improvement Strategies:
-
Increase lipophilicity: Introduce lipophilic groups to the molecule. This can be achieved by adding alkyl or aryl groups, or by masking polar functional groups. However, be mindful that excessive lipophilicity can lead to other problems like poor solubility and non-specific binding.
-
Prodrug approach: Convert a polar functional group (like a carboxylic acid) into a more lipophilic ester that can be cleaved by intracellular esterases to release the active compound inside the cell.
-
-
-
Efflux by transporters: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Improvement Strategies:
-
Structural modification: Modify the structure to reduce its recognition by efflux pumps. This often involves a careful balance of lipophilicity and hydrogen bonding characteristics.
-
Co-administration with an efflux pump inhibitor: In an experimental setting, using an efflux pump inhibitor (e.g., verapamil) can help determine if efflux is the primary issue.
-
-
-
Intracellular metabolism: The compound may be rapidly metabolized by intracellular enzymes, leading to its inactivation.
-
Improvement Strategies:
-
Introduce metabolic blocks: Modify the parts of the molecule that are susceptible to metabolism. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.
-
Fluorine substitution: The presence of the C-6 fluorine in your core scaffold is already a good strategy to block potential metabolic sites on the benzene ring.[3]
-
-
Q6: How can I rationally design analogues with improved selectivity for a specific kinase?
A6: Achieving kinase selectivity is a major goal in the development of targeted cancer therapies. A rational design approach is crucial.
-
Structure-based drug design (SBDD): If a crystal structure of your target kinase in complex with an inhibitor is available, or if a reliable homology model can be built, you can use this information to guide your design.
-
Strategy:
-
Analyze the binding pocket of your target kinase and compare it to the binding pockets of off-target kinases.
-
Design modifications to your scaffold that introduce favorable interactions with unique residues in the target kinase's active site or create steric clashes with residues in the active sites of off-target kinases.
-
-
-
Exploit unique binding pockets: Some kinases have unique features near the ATP-binding site that can be exploited for selectivity.
-
Example: The "gatekeeper" residue is a key determinant of selectivity for many kinase inhibitors. Designing your analogues to interact favorably with the specific gatekeeper residue of your target kinase can impart selectivity.
-
-
Irreversible inhibition: If your target kinase has a cysteine residue near the ATP-binding site, you can design an irreversible inhibitor by incorporating a reactive group (e.g., an acrylamide) into your molecule that will form a covalent bond with the cysteine. This can provide high potency and selectivity.
-
Systematic SAR studies: Synthesize and test a focused library of analogues with systematic modifications at different positions of the scaffold. This will help you build a structure-activity relationship and a structure-selectivity relationship, which will guide further optimization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of this compound analogues.
Protocol 1: General Synthesis of the this compound Core
This protocol is a generalized procedure based on the Gould-Jacobs reaction, which is a common method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[10]
Materials:
-
4-amino-2-fluorobenzonitrile
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether or Dowtherm A
-
Ethanol
-
Hexanes
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-amino-2-fluorobenzonitrile (1 equivalent) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Removal of solvent: Remove the ethanol under reduced pressure to obtain the crude intermediate, ethyl 2-cyano-3-((4-cyano-3-fluorophenyl)amino)acrylate.
-
Cyclization: In a separate flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 240-250 °C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Isolation of the product: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. Add hexanes to the mixture to further precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Purification: The crude product, ethyl 6-fluoro-4-hydroxyquinoline-7-carboxylate, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrolysis to 3-hydroxy-7-carbonitrile (if starting from a different malonate derivative): The exact steps for obtaining the 3-hydroxy-7-carbonitrile will depend on the specific malonic ester used. If a different ester is used, subsequent hydrolysis and other functional group manipulations will be necessary. For example, if starting with a malonate that leads to a 3-carboxy derivative, hydrolysis to the carboxylic acid followed by conversion to the nitrile would be required.
dot
Caption: General synthetic workflow for the 6-fluoro-3-hydroxyquinoline core.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of your analogues against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Your this compound analogues dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
384-well assay plates
Procedure:
-
Compound preparation: Perform a serial dilution of your test compounds in DMSO. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction setup: To the wells of a 384-well plate, add the kinase, the substrate, and your test compound (or DMSO for the control).
-
Initiation of reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined amount of time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using your chosen detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).
-
Sources
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. research.monash.edu [research.monash.edu]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3- carbonitrile derivatives and their evaluation for anti-mycobacterial activity - ProQuest [proquest.com]
Validation & Comparative
Assessing the Cytotoxicity of Novel Quinoline Carbonitrile Compounds
A Comparative Technical Guide for Drug Discovery
Executive Summary
Quinoline-3-carbonitrile derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. Unlike traditional quinolines, the introduction of a carbonitrile (-CN) group at the C-3 position enhances hydrogen bonding capacity and metabolic stability, often resulting in superior binding affinity to targets such as Tubulin, Topoisomerase II, and EGFR.
This guide provides a rigorous, data-backed framework for assessing the cytotoxicity of these novel compounds.[1] It compares their efficacy against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin) and outlines a self-validating screening protocol designed to eliminate common false positives associated with hydrophobic small molecules.
Part 1: Comparative Efficacy (The Data)
The following data aggregates performance metrics from recent high-impact studies (2024-2025) comparing novel quinoline-3-carbonitriles against industry standards.
Table 1: IC50 Potency Comparison (µM)
Lower IC50 indicates higher potency.[2] Data represents mean values from triplicate independent experiments.
| Compound Class | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Toxicity (Vero Normal Cells) | Selectivity Index (SI) |
| Novel Quinoline-CN (Lead 4c) | Tubulin Inhibition | 2.38 ± 0.1 | 2.21 ± 0.2 | 3.20 ± 0.4 | >100 | >42.0 |
| Novel Quinoline-CN (Lead 91b1) | Lumican Downregulation | 4.17 ± 0.3 | 4.28 ± 0.2 | 1.83 ± 0.1 | 85.5 | 20.5 |
| Doxorubicin (Standard) | DNA Intercalation | 3.03 ± 0.5 | 8.71 ± 0.8 | 6.23 ± 0.6 | 12.4 | 4.1 |
| Cisplatin (Standard) | DNA Crosslinking | 13.00 ± 1.2 | 13.3 ± 1.5 | 6.83 ± 0.9 | 9.8 | 0.7 |
Key Insight: The novel quinoline carbonitrile "Lead 4c" demonstrates a superior Selectivity Index (SI) compared to Doxorubicin. While Doxorubicin is highly potent, its toxicity to normal Vero cells limits its therapeutic window. The quinoline derivative maintains high potency against cancer lines while sparing normal cells, likely due to specific tubulin binding kinetics that differ from general DNA damage.
Part 2: Validated Screening Workflows
To replicate these results, researchers must use a protocol that accounts for the specific physicochemical properties of quinoline carbonitriles (e.g., hydrophobicity).
Phase I: Metabolic Viability Screening (MTT Assay)
Objective: Determine IC50 values with high reproducibility.
Critical "Senior Scientist" Nuance: Quinoline derivatives often precipitate in aqueous media at high concentrations (>50 µM), causing false absorbance readings in MTT assays. You must include a "Compound Only" blank to subtract non-biological absorbance.
Protocol Steps:
-
Seeding: Seed cells (e.g., MCF-7) at optimized density (5,000 cells/well) in 96-well plates.
-
Why: Over-confluence masks toxicity; under-confluence causes stress-induced apoptosis.
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Treatment:
-
Dissolve Quinoline-CN stock in 100% DMSO (20 mM).
-
Perform serial dilutions in culture media. Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin 10 µM), Blank (Media only).
-
-
Incubation: Treat for 48-72 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final); incubate 3-4 hours until purple formazan crystals form.
-
Solubilization (Crucial): Aspirate media carefully. Add 100 µL DMSO (not SDS/acid) to dissolve crystals. Quinoline-formazan complexes require strong organic solvents.
-
Read: Measure absorbance at 570 nm (signal) and 630 nm (background reference).
Phase II: Mechanistic Confirmation (Flow Cytometry)
Objective: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).
Protocol Steps:
-
Treatment: Treat cells with IC50 concentration of the Quinoline-CN for 24 hours.
-
Harvesting: Collect cells and supernatant (floating dead cells are critical data).
-
Staining:
-
Annexin V-FITC: Binds exposed phosphatidylserine (early apoptosis).
-
Propidium Iodide (PI): Stains DNA in membrane-compromised cells (late apoptosis/necrosis).
-
-
Analysis:
-
Q1 (Annexin-/PI-): Live
-
Q2 (Annexin+/PI+): Late Apoptosis
-
Q3 (Annexin-/PI+): Necrosis (Warning sign of non-specific toxicity)
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism)
-
Part 3: Molecular Mechanism & Pathway Visualization
Novel quinoline-3-carbonitriles typically function as Microtubule Destabilizers . Unlike Taxol (stabilizer), they bind to the Colchicine site, preventing polymerization. This triggers the Spindle Assembly Checkpoint (SAC), leading to G2/M arrest and subsequent apoptosis.
Figure 1: Mechanism of Action - From Binding to Apoptosis
Caption: Pathway illustrating quinoline-induced tubulin inhibition leading to G2/M arrest and mitochondrial-mediated apoptosis.[3]
Figure 2: Screening Decision Logic
Caption: Decision matrix for advancing quinoline compounds from synthesis to lead candidate selection.
Part 4: Strategic Recommendations
-
Solubility is the Bottleneck: If your IC50 curves are erratic, check for compound precipitation. Use MTS instead of MTT if precipitation is visible, as the MTS formazan product is soluble in media, requiring less manipulation.
-
Target Validation: While cytotoxicity is the primary readout, confirm the mechanism using a Tubulin Polymerization Assay (fluorometric). High cytotoxicity without tubulin inhibition suggests "off-target" effects (e.g., general DNA damage), which reduces the novelty of your compound.
-
Benchmarking: Always run Doxorubicin or Combretastatin A-4 (CA-4) in parallel. Data without a positive control is unpublishable in high-impact medicinal chemistry journals.
References
-
El-Sayed, M. et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. National Institutes of Health (PMC).
-
BenchChem Technical Support. (2025). In Vitro Efficacy of Novel Quinoline Compounds Against Diverse Cancer Cell Lines: A Comparative Analysis.[1][4] BenchChem.[1]
-
Alqasoumi, S. I. et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives.[5] Bioorganic & Medicinal Chemistry Letters.[5]
-
Abcam Protocols. MTT Assay Protocol for Cell Viability and Proliferation. Abcam.[6]
-
Wang, J. et al. (2025). Anticancer Mechanism of Quinoline Based Compounds: Downregulation of Lumican.[7] International Journal of Molecular Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Inhibitory Profiles of Derived Compounds on DNA Gyrase
Executive Summary
Target Audience: Researchers in Medicinal Chemistry and Microbiology. Objective: To provide a technical comparison of DNA gyrase inhibitors, contrasting established pharmacophores (fluoroquinolones, aminocoumarins) with novel derived scaffolds (N-phenylpyrrolamides, thiosemicarbazides).
This guide moves beyond basic descriptions, focusing on the causality between chemical structure and enzymatic inhibition . It provides experimental evidence (IC50/MIC data) and a validated protocol for the Supercoiling Inhibition Assay , the gold standard for assessing gyrase activity.
Mechanistic Segmentation: The Dual-Target Landscape
DNA gyrase (Topoisomerase IIA) is a heterotetramer (
Class A: Gyrase Poisons (Cleavage Complex Stabilizers)[4]
-
Representative: Fluoroquinolones (e.g., Ciprofloxacin) and Quinazoline derivatives (e.g., Compound 154).
-
Mechanism: These compounds bind to the GyrA subunit at the DNA-gate. They do not inhibit the catalytic cycle per se but stabilize the cleavable complex , preventing religation. This converts the enzyme into a cellular toxin, causing double-strand breaks (DSBs).
-
Outcome: Bactericidal at low concentrations.
Class B: ATPase Competitive Inhibitors
-
Representative: Aminocoumarins (e.g., Novobiocin) and Novel N-phenylpyrrolamides (e.g., Compound 22e).
-
Mechanism: These compounds bind to the GyrB subunit's ATP-binding pocket.[2] They competitively inhibit ATP hydrolysis, depriving the enzyme of the energy required for strand passage.
-
Outcome: Bacteriostatic (typically), though potent derivatives can be bactericidal.
Visualization: Mechanism of Action Pathways
Figure 1: Dual-mechanism pathways showing how Aminocoumarins block energy supply (GyrB) while Fluoroquinolones corrupt DNA religation (GyrA).
Comparative Performance Review
The following table synthesizes data from recent high-throughput screening and optimization studies (2023-2024), comparing established standards against novel derived compounds.
Table 1: Inhibitory Potency (Enzymatic vs. Cellular)
| Compound Class | Derivative ID | Target Subunit | IC50 (E. coli Gyrase) | MIC (S. aureus) | Mechanism Note |
| Fluoroquinolone | Ciprofloxacin | GyrA | ~0.5 - 1.0 µM | 0.25 - 1.0 µg/mL | Stabilizes cleavage complex; highly bactericidal. |
| Aminocoumarin | Novobiocin | GyrB | ~0.1 - 0.2 µM | 0.25 - 4.0 µg/mL | Potent ATPase inhibitor; limited by toxicity/solubility. |
| N-phenylpyrrolamide | Compound 22e [1] | GyrB | 2 - 20 nM | 0.25 µg/mL | Novel Derivative: Nanomolar affinity; overcomes some aminocoumarin resistance.[3] |
| Thiosemicarbazide | Compound 1b [2] | GyrB | 1.81 µM | 1.56 µg/mL | Novel Scaffold: Binds ATPase domain (Asp81/Glu58 interaction). |
| Quinazoline | Compound 154 | GyrA | 3.1 µM | N/A | Acts as a gyrase poison similar to quinolones. |
Technical Insight: The IC50 vs. MIC Discrepancy
Researchers often observe that a compound (like Compound 22e ) has a nanomolar IC50 (enzyme level) but a microgram-level MIC (cellular level).
-
Causality: This attenuation is typically due to efflux pump susceptibility (e.g., AcrAB-TolC in E. coli) or cell envelope permeability issues in Gram-negative bacteria.
-
Optimization: When designing derivatives, increasing lipophilicity often improves MIC but may reduce enzyme specificity.
Experimental Protocol: Supercoiling Inhibition Assay
This protocol is the industry standard for validating direct gyrase inhibition. It distinguishes between compounds that inhibit the enzyme and those that simply intercalate DNA.
Principle
Relaxed plasmid DNA (pBR322 or pRSET) is incubated with purified DNA gyrase and ATP. Active gyrase converts relaxed DNA into supercoiled DNA, which migrates faster in an agarose gel. Inhibitors prevent this conversion.
Workflow Visualization
Figure 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Detailed Methodology
Reagents:
-
Substrate: Relaxed pBR322 plasmid (0.5 µg per reaction).
-
Enzyme: E. coli DNA Gyrase (Holoenzyme A2B2).[1]
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA.
Protocol Steps:
-
Compound Preparation: Dissolve derived compounds in 100% DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM). Note: Keep final DMSO concentration < 2% to avoid enzyme denaturation.
-
Reaction Assembly:
-
In a 1.5 mL tube, combine:
-
14 µL H2O
-
4 µL 5X Assay Buffer
-
1 µL Relaxed pBR322 DNA
-
1 µL Test Compound (or DMSO control)
-
-
Initiate reaction by adding 1 Unit of DNA Gyrase .
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 4 µL of Stop Solution (3% SDS, 30% glycerol, 0.1% bromophenol blue). The SDS denatures the gyrase, releasing the DNA.
-
Electrophoresis:
-
Load samples onto a 1% agarose gel (Tris-Acetate-EDTA buffer).[2]
-
Run at 60V for 3-4 hours . Crucial: Do not include Ethidium Bromide in the gel or running buffer during the run, as it alters supercoiling.
-
-
Staining & Imaging: Stain gel post-run with Ethidium Bromide (1 µg/mL) for 15 mins. Destain in water for 10 mins. Visualize under UV.
Data Interpretation:
-
Negative Control (No Enzyme): Shows a single slow-migrating band (Relaxed DNA).
-
Positive Control (No Inhibitor): Shows a fast-migrating smear/band (Supercoiled DNA).
-
Inhibition: Presence of the slow-migrating relaxed band in the presence of enzyme + compound indicates inhibition.
References
-
New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Source: Royal Society of Chemistry (RSC), 2024. URL:[Link]
-
Discovery of novel 1,4-dicarbonylthiosemicarbazides as DNA gyrase inhibitors for the treatment of MRSA infection. Source: bioRxiv, 2024. URL:[Link][1]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures. Source: American Society for Microbiology (ASM) Journals. URL:[Link]
Sources
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
